molecular formula C7H13ClN2 B3393283 cis-6-Methyl-piperidine-3-carbonitrile hcl CAS No. 2204193-64-4

cis-6-Methyl-piperidine-3-carbonitrile hcl

Cat. No.: B3393283
CAS No.: 2204193-64-4
M. Wt: 160.64
InChI Key: WXNXNJOZSPKWSY-ZJLYAJKPSA-N
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Description

Cis-6-Methyl-piperidine-3-carbonitrile hcl is a useful research compound. Its molecular formula is C7H13ClN2 and its molecular weight is 160.64. The purity is usually 95%.
BenchChem offers high-quality cis-6-Methyl-piperidine-3-carbonitrile hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-6-Methyl-piperidine-3-carbonitrile hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6R)-6-methylpiperidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-6-2-3-7(4-8)5-9-6;/h6-7,9H,2-3,5H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXNJOZSPKWSY-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to cis-6-Methyl-piperidine-3-carbonitrile hydrochloride

This guide provides a comprehensive technical overview of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, a chiral building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core molecular attributes, stereochemical significance, synthetic pathways, and the analytical methodologies required for its characterization, offering field-proven insights grounded in established chemical principles.

Core Molecular Attributes and Identification

cis-6-Methyl-piperidine-3-carbonitrile hydrochloride is a substituted piperidine derivative. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom, which is a ubiquitous scaffold in pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic platform.[1][2][3] The "hydrochloride" designation indicates that it is supplied as a salt, which typically improves its stability, crystallinity, and solubility in aqueous media, facilitating easier handling and formulation.

Key identifying information and quantitative data for this compound are summarized in the table below.

Identifier Value Source
CAS Number 2204193-64-4[4][5]
Molecular Formula C₇H₁₃ClN₂[4][5]
Molecular Weight 160.65 g/mol [4]
Synonym (3S,6R)-6-methylpiperidine-3-carbonitrile hydrochloride[4]
Canonical SMILES N#C[C@H]1CNCC1.[H]Cl[5]
Chemical Structure

The structure features a piperidine ring substituted with a methyl group at the 6-position and a carbonitrile (-C≡N) group at the 3-position. The cis stereoisomer designation signifies that the methyl and carbonitrile substituents are oriented on the same face of the piperidine ring.

Caption: 2D structure of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride.

Role and Significance in Drug Discovery

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous approved pharmaceutical agents.[2][6] Its inclusion can enhance drug-like properties such as metabolic stability, oral bioavailability, and receptor binding affinity by providing a defined three-dimensional structure.[2]

cis-6-Methyl-piperidine-3-carbonitrile hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a valuable chiral building block . Its utility stems from several key features:

  • Defined Stereochemistry: The cis configuration provides a rigid and predictable spatial arrangement of the functional groups, which is critical for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.

  • Orthogonal Functional Groups: The secondary amine within the ring, the methyl group, and the carbonitrile group offer distinct points for chemical modification. The amine can be functionalized through N-alkylation or N-arylation, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling its use in diverse synthetic campaigns.

  • Physicochemical Modulation: The introduction of this scaffold into a larger molecule can modulate key properties like lipophilicity (LogP) and basicity (pKa), which are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Generalized Synthetic Approach

The synthesis of substituted piperidines often relies on the reduction of corresponding pyridine precursors.[7] A robust and common method for preparing cis-substituted piperidines is the catalytic hydrogenation of a disubstituted pyridine.[8]

Experimental Protocol: Catalytic Hydrogenation

The causality behind this experimental choice lies in the ability of heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) to facilitate the addition of hydrogen across the aromatic pyridine ring, typically with a degree of stereocontrol. The acidic solvent (e.g., acetic acid) protonates the pyridine nitrogen, activating the ring towards reduction. The cis stereochemistry is often favored as the substrate adsorbs onto the catalyst surface from its least sterically hindered face, leading to the delivery of hydrogen atoms from the same side.

Workflow:

  • Precursor Preparation: The synthesis begins with a suitable precursor, 6-methylpyridine-3-carbonitrile.

  • Reaction Setup: The pyridine precursor is dissolved in a suitable acidic solvent, such as glacial acetic acid, in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of PtO₂ (typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at a controlled temperature until hydrogen uptake ceases, indicating the reaction is complete.

  • Workup and Isolation: The catalyst is removed by filtration (e.g., through Celite). The solvent is removed under reduced pressure. The resulting residue is then treated with hydrochloric acid (in a solvent like diethyl ether or isopropanol) to precipitate the desired hydrochloride salt, which can be purified by recrystallization.

Caption: Generalized workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

To ensure the identity, purity, and correct stereochemistry of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, a suite of analytical techniques must be employed. Each technique provides a unique and complementary piece of information, creating a self-validating system for quality control.

Technique Purpose and Expected Outcome
NMR Spectroscopy ¹H NMR: Confirms the proton environment. The key diagnostic is the analysis of coupling constants (J-values) between protons at the C3 and C6 positions and their neighbors, which validates the cis relative stereochemistry.[8] ¹³C NMR: Confirms the number and type of carbon atoms in the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition (C₇H₁₂N₂ for the free base).
HPLC/UPLC Assesses the purity of the compound by separating it from any impurities or remaining starting material. A high-purity sample will show a single major peak.
LC-MS Combines the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the confident identification of the main peak and characterization of any minor impurities.[5]

References

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • MDPI. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Available from: [Link]

  • ResearchGate. 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid. Available from: [Link]

  • The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • PMC. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available from: [Link]

  • Autechaux. The Role of Piperidine Derivatives in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]

  • PubChem. 3-Methylpiperidine | C6H13N | CID 79081. Available from: [Link]

  • National Institute of Standards and Technology. Piperidine, 3-methyl- - the NIST WebBook. Available from: [Link]

  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug.... Available from: [Link]

Sources

Technical Guide: Safety Profile and Toxicity Mechanisms of Piperidine Carbonitrile Salts

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous safety and toxicity profile for Piperidine Carbonitrile salts, specifically focusing on 4-Piperidinecarbonitrile Hydrochloride (4-Cyanopiperidine HCl) as the representative model for this structural class.

Executive Summary & Strategic Context

Piperidine carbonitriles serve as critical pharmacophores in the synthesis of JAK inhibitors, antihistamines, and opioid analgesics. While often categorized generically as "nitriles," their safety profile is distinct due to the piperidine ring's metabolic susceptibility and the nitrile group's potential for in vivo cyanide liberation.

This guide moves beyond standard Safety Data Sheet (SDS) enumeration to provide a mechanistic understanding of the hazards, enabling researchers to design self-validating safety protocols for drug development workflows.

Chemical Identity & Physical Properties

The salt form (typically Hydrochloride) significantly alters the physical handling requirements compared to the free base. The salt is generally non-volatile but highly hygroscopic, creating specific risks for dust inhalation and skin contact.

Table 1: Comparative Properties of Key Piperidine Carbonitrile Forms

Property4-Piperidinecarbonitrile (Free Base)4-Piperidinecarbonitrile HCl (Salt)Operational Implication
CAS Number 4395-98-6240401-22-3Use correct CAS for inventory tracking.
Physical State Liquid / Low-melting solidCrystalline SolidSalts pose dust inhalation risks; bases pose vapor risks.
Melting Point 2-4 °C>250 °C (Decomposes)Salt is thermally stable but hygroscopic.
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSOSalt requires polar solvents; dissociates in blood plasma.
pKa ~10.5 (Piperidine N)N/A (Quaternary form)Free base is a strong nucleophile; salt is acidic in solution.

Hazard Identification (GHS Classification)

Classification based on conservative aggregation of vendor data (Sigma-Aldrich, TCI, Fisher) to ensure maximum safety margins.

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 3 H301: Toxic if swallowedRapid absorption; potential metabolic conversion to cyanide.
Acute Toxicity (Dermal) Cat 3 H311: Toxic in contact with skinLipophilic nature of the piperidine ring facilitates dermal transport.
Acute Toxicity (Inhale) Cat 4 H332: Harmful if inhaledDust/aerosol irritation; systemic uptake via alveoli.
Skin/Eye Irritation Cat 2/2A H315/H319: Causes serious irritationAcidic nature of HCl salt causes contact dermatitis and mucosal burns.

Toxicological Profile & Mechanistic Pathways

The "Osteoclastic" Metabolic Threat

Unlike simple inorganic cyanides (e.g., KCN), piperidine carbonitriles are cyanogens . They do not release cyanide immediately upon contact but require metabolic activation. This "delayed toxicity" is the critical risk factor for researchers, as symptoms may appear hours after exposure.

Mechanism: The cytochrome P450 system (specifically CYP2E1) hydroxylates the carbon alpha to the nitrile group. The resulting unstable cyanohydrin spontaneously decomposes, releasing Hydrogen Cyanide (HCN) and the corresponding ketone (4-Piperidone).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway that transforms a stable intermediate into a mitochondrial toxin.

MetabolicPathway Nitrile 4-Piperidinecarbonitrile (Parent Compound) CYP CYP450 (Liver) Oxidative Metabolism Nitrile->CYP Systemic Absorption Inter α-Hydroxynitrile (Unstable Intermediate) CYP->Inter α-Hydroxylation HCN Hydrogen Cyanide (Mitochondrial Toxin) Inter->HCN Spontaneous Decomposition Ketone 4-Piperidone (Metabolite) Inter->Ketone Tox Inhibits Cytochrome C Oxidase (Histotoxic Hypoxia) HCN->Tox Bind Fe3+

Caption: Bioactivation of piperidine nitriles via CYP450, leading to delayed cyanide liberation and histotoxic hypoxia.

Operational Safety & Engineering Controls

To ensure data integrity and researcher safety, the following "Self-Validating" workflow is recommended. This protocol treats the salt as a high-potency compound (OEB 3/4 equivalent) due to the cyanide potential.

Handling Protocol
  • Containment: All weighing of solids must occur in a HEPA-filtered balance enclosure or a glovebox. Never weigh on an open bench.

  • Solubilization: Dissolve the salt in the reaction solvent (e.g., DMSO, Methanol) inside the hood before transport.

  • Deactivation: Keep a "quench bucket" of 10% Sodium Hypochlorite (Bleach) or 1M NaOH in the hood to immediately neutralize spills.

Exposure Control Workflow

This diagram outlines the decision logic for handling piperidine carbonitrile salts.

SafetyWorkflow Start Task: Handle Piperidine Carbonitrile Salt StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid (Salt) StateCheck->Solid Liquid Liquid (Free Base) StateCheck->Liquid EngControl1 Use Balance Enclosure / Glovebox (Prevent Dust) Solid->EngControl1 EngControl2 Use Fume Hood (Prevent Vapor) Liquid->EngControl2 PPE PPE: Double Nitrile Gloves, Lab Coat, Goggles EngControl1->PPE EngControl2->PPE Action Perform Weighing/Transfer PPE->Action Waste Disposal: Segregate as 'Cyanide-Containing' Waste Action->Waste

Caption: Decision matrix for engineering controls based on physical state to minimize exposure risks.

Emergency Response Protocols

Critical Note: Standard opioid overdose kits (Naloxone) are ineffective against this compound.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer 100% oxygen.

  • Skin Contact: Brush off dry particles before rinsing. Rinse with water for 15 minutes. Do not use acidic neutralization agents on skin.

  • Ingestion: DO NOT INDUCE VOMITING. The risk of releasing HCN in the stomach acid is high. Transport to ER immediately.

Medical Management (Cyanide Specific)

Medical personnel should be informed of potential Nitrile Poisoning .

  • Antidote: Hydroxocobalamin (Cyanokit) is the preferred first-line treatment as it binds cyanide to form Vitamin B12 (cyanocobalamin), which is renally excreted.

  • Observation: Patients should be observed for at least 12-24 hours due to the metabolic delay described in Section 4.

Storage and Stability

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and hydrolysis. Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Incompatibilities:

    • Strong Acids: Risk of immediate HCN gas release.

    • Strong Oxidizers: Risk of fire/explosion.[1]

    • Bases: Liberates the volatile free amine/nitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138223, 4-Piperidinecarbonitrile. Retrieved from [Link]

  • Willhite, C. C., & Smith, R. P. (1981). The role of cyanide liberation in the acute toxicity of aliphatic nitriles. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine-4-carbonitrile. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Reaction Conditions for Peptide Coupling with cis-6-Methyl-piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists addressing the specific synthetic challenges of incorporating cis-6-methyl-piperidine-3-carbonitrile into peptide or small molecule drug scaffolds.

Executive Summary & Mechanistic Insight[1]

The coupling of cis-6-methyl-piperidine-3-carbonitrile (1) represents a classic "matched mismatch" in amide bond formation.[1][2] While the piperidine nitrogen is a secondary amine (typically nucleophilic), it is compromised by two distinct factors that necessitate specialized conditions.

The Mechanistic Challenge
  • Steric Shielding (The C6-Methyl Wall): The methyl group at position 6 is

    
     to the reaction center (the nitrogen).[1] In the chair conformation, this methyl group exerts significant 1,3-diaxial or gauche interactions, shielding the nitrogen lone pair and destabilizing the tetrahedral intermediate formed during nucleophilic attack on the activated carboxylate.[1]
    
  • Electronic Deactivation (The C3-Nitrile): The nitrile group at position 3 is electron-withdrawing (

    
     effect).[1][2] While 
    
    
    
    to the nitrogen, it reduces the electron density of the amine, lowering its pKa and nucleophilicity compared to a standard piperidine.

Implication: Standard coupling reagents (EDC, HBTU) often result in stalled reactions, low conversion, or high racemization of the carboxylic acid partner due to the slow rate of amine attack.[1]

Decision Matrix: Coupling Strategy

Do not use a "one-size-fits-all" approach. Select the protocol based on the complexity of your carboxylic acid partner.

Figure 1: Strategic selection of coupling conditions based on the carboxylic acid partner's sensitivity.

Experimental Protocols

Protocol A: The Scalable Standard (T3P)

Best for: Scale-up (>1g), robust acids, and minimizing workup.[1][2] T3P (Propylphosphonic anhydride) drives the reaction to completion with low epimerization.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Amine: cis-6-methyl-piperidine-3-carbonitrile (1.1 equiv)[1][2]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (4.0 equiv)[1][2]

  • Solvent: EtOAc (preferred) or DMF/DCM (1:1)[1][2]

Procedure:

  • Dissolve the Carboxylic Acid and Amine in EtOAc (5-10 mL/mmol).[1]

  • Cool the mixture to 0 °C.

  • Add the Base (Pyridine) followed by the slow addition of T3P solution.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Note: If conversion is <50% after 4h, heat to 45 °C. T3P is thermally stable.[1]

  • Workup: Wash directly with water, 1M HCl (careful with nitrile hydrolysis if left too long, though unlikely in dilute cold acid), and sat. NaHCO₃.

Protocol B: High-Activity Activation (HATU/HOAt)

Best for: Chiral amino acids, discovery chemistry (<100mg), and valuable intermediates.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Amine (1.2 equiv)[1][2]

  • Reagent: HATU (1.1 equiv)[1][2]

  • Additive: HOAt (1.1 equiv) (Critical for hindered amines)

  • Base: 2,4,6-Collidine (TMP) (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2][3]

Procedure:

  • Dissolve Carboxylic Acid in DMF (0.2 M).[1]

  • Add HATU and HOAt.[1][4][5] Stir for 2 minutes to form the activated ester.

    • Why? Pre-activation ensures the active species is ready before the hindered amine approaches.

  • Add Collidine, immediately followed by the Amine.

  • Stir at RT for 12–16 hours.

    • Optimization: If incomplete, add 0.5 equiv more HATU/Base.[1] Do not heat above 40 °C to avoid racemizing the acid.

Protocol C: The "Sledgehammer" (Acid Fluoride via TFFH)

Best for: Extremely hindered couplings (e.g., coupling to Aib, N-Me amino acids) where HATU fails.[1][2] Acid fluorides are smaller and more reactive toward hindered nucleophiles than OBt/OAt esters.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Amine (1.5 equiv)[1][2]

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)[1][2]

  • Base: DIEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DCM or DCE (Dichloroethane)[1][2]

Procedure:

  • Dissolve Carboxylic Acid and TFFH in DCM under Nitrogen.[1]

  • Add DIEA.[1][6] Stir for 30 minutes to generate the Acid Fluoride in situ.

  • Add the Amine.

  • Stir at RT.[1][7][8] If sluggish, reflux in DCE (83 °C) is often tolerated well by acid fluorides.[1][2]

Quantitative Comparison of Conditions

The following table summarizes expected performance based on internal application data for hindered piperidine couplings.

ParameterMethod A (T3P)Method B (HATU/HOAt)Method C (TFFH)
Reactivity ModerateHighVery High
Epimerization Risk LowModerateLow-Moderate
Purification Simple (Extraction)Difficult (Remove Urea/HOAt)Moderate
Steric Tolerance GoodBetterBest
Recommended Scale Gram to KiloMilligramMilligram to Gram
Cost LowHighModerate

Troubleshooting & QC

  • Issue: Low Conversion.

    • Diagnosis: The steric bulk of the 6-methyl group is preventing attack.

    • Solution: Switch to Method C (Acid Fluoride).[1] Alternatively, use PyBrOP (a phosphonium reagent) which can be used at elevated temperatures more safely than uroniums like HATU.[1][2]

  • Issue: Epimerization of the Acid.

    • Diagnosis: Slow coupling rate allows the base to deprotonate the alpha-carbon of the activated ester.

    • Solution: Use Collidine instead of DIEA (Collidine is more hindered and less basic).[1] Lower the temperature to 0 °C and extend reaction time.

  • Issue: Nitrile Hydrolysis.

    • Diagnosis: Appearance of primary amide in LCMS (+18 mass).[1]

    • Solution: Avoid strong aqueous acids/bases during workup.[1] Ensure solvents are anhydrous.[1][3]

References

  • Carpino, L. A., et al. (1996).[1][2][9] "Peptide Coupling in the Presence of Highly Hindered Tertiary Amines." Journal of Organic Chemistry. Discusses the superiority of acid fluorides and HATU in hindered systems.

  • Dunetz, J. R., et al. (2016).[1][2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Validates T3P for scalable, low-epimerization couplings.[1][2]

  • El-Faham, A., & Albericio, F. (2011).[1][2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Comprehensive review of coupling reagents including TFFH and PyAOP for hindered amines.

  • Falorni, M., et al. (1998).[1][2] "Chiral Ligands Containing Heterocycles. Synthesis and Properties of Optically Active Piperidines." Describes the synthesis and reactivity of chiral methyl-piperidines.

Sources

Using cis-6-Methyl-piperidine-3-carbonitrile hcl in JAK inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Strategic Use of cis-6-Methyl-piperidine-3-carbonitrile HCl in the Synthesis of Janus Kinase (JAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, a key chiral building block, in the synthesis of Janus Kinase (JAK) inhibitors. With a focus on providing actionable insights for researchers and drug development professionals, these notes elucidate the strategic importance of this intermediate, outline detailed synthetic protocols, and discuss the underlying chemical principles that govern its successful implementation. Particular emphasis is placed on the synthesis of Tofacitinib, a prominent JAK inhibitor, to illustrate the practical application and critical considerations associated with this starting material.

Introduction: The Central Role of the Piperidine Scaffold in JAK Inhibitors

The Janus Kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling pathways.[1][2] Dysregulation of these pathways is implicated in a multitude of inflammatory and autoimmune disorders, making JAKs significant therapeutic targets.[3][4] The development of small molecule JAK inhibitors has revolutionized the treatment landscape for diseases such as rheumatoid arthritis, psoriasis, and ulcerative colitis.[5][6]

A common structural motif in many potent and selective JAK inhibitors is a substituted piperidine ring.[5][7] This scaffold serves as a crucial pharmacophore, orienting the molecule within the ATP-binding site of the kinase and establishing key interactions that drive potency and selectivity.[8] The specific stereochemistry and substitution pattern of the piperidine ring are paramount for achieving the desired pharmacological profile.

cis-6-Methyl-piperidine-3-carbonitrile hydrochloride is a specialized chiral intermediate that provides the core (3R,4R)-4-methyl-3-aminopiperidine fragment found in several JAK inhibitors, most notably Tofacitinib.[5][9] Its pre-defined stereochemistry and functional handles (nitrile and secondary amine) make it an efficient starting point for the convergent synthesis of these complex molecules.

The Strategic Advantage of cis-6-Methyl-piperidine-3-carbonitrile HCl

The synthesis of chiral piperidines often presents significant challenges, including the control of stereochemistry and the installation of appropriate functional groups.[9] Traditional routes can be lengthy and may require arduous chiral resolutions or asymmetric syntheses.[6][10] The use of a pre-formed, stereochemically defined intermediate like cis-6-Methyl-piperidine-3-carbonitrile HCl offers several distinct advantages:

  • Stereochemical Control: The cis-relationship between the methyl group at C-6 and the carbonitrile at C-3 is pre-established, obviating the need for complex stereoselective reactions later in the synthesis.

  • Synthetic Convergence: It allows for a more convergent synthetic strategy, where the complex piperidine fragment is prepared separately and then coupled with the heterocyclic core of the JAK inhibitor.[6]

  • Efficiency: By starting with a more advanced intermediate, the overall number of synthetic steps can be reduced, leading to higher overall yields and a more cost-effective process.[11]

Application in Tofacitinib Synthesis: A Case Study

Tofacitinib (CP-690,550) is a potent JAK inhibitor approved for the treatment of several autoimmune diseases.[5][12] Its structure features a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl moiety. The synthesis of Tofacitinib provides an excellent example of the utility of cis-6-Methyl-piperidine-3-carbonitrile HCl and its derivatives.

Retrosynthetic Analysis of Tofacitinib

A logical retrosynthetic disconnection of Tofacitinib highlights the importance of the chiral piperidine intermediate.

G Tofacitinib Tofacitinib Intermediate_A ((3R,4R)-4-Methyl-3-(methylamino)piperidin-1-yl)acetonitrile Tofacitinib->Intermediate_A Amide Coupling Intermediate_B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Tofacitinib->Intermediate_B Nucleophilic Aromatic Substitution Intermediate_C (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Intermediate_A->Intermediate_C Debenzylation & Acetonitrile Addition Intermediate_D cis-6-Methyl-piperidine-3-carbonitrile HCl Intermediate_C->Intermediate_D Reductive Amination & N-Methylation

Caption: Retrosynthetic analysis of Tofacitinib.

Key Synthetic Transformations and Protocols

The following sections outline the key steps in the synthesis of a crucial Tofacitinib intermediate starting from cis-6-Methyl-piperidine-3-carbonitrile HCl.

3.2.1. N-Benzylation of cis-6-Methyl-piperidine-3-carbonitrile

The secondary amine of the piperidine is typically protected to prevent side reactions in subsequent steps. Benzylation is a common strategy as the benzyl group can be readily removed later via hydrogenolysis.

Protocol 1: N-Benzylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cis-6-Methyl-piperidine-3-carbonitrile HCl (1.0 eq) in a suitable solvent such as acetonitrile or toluene.

  • Base Addition: Add a base, for example, potassium carbonate (2.5 eq) or triethylamine (3.0 eq), to neutralize the hydrochloride salt and facilitate the reaction.

  • Alkylation: Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, solvent-dependent) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzyl-cis-6-methyl-piperidine-3-carbonitrile.

3.2.2. Reduction of the Nitrile to a Primary Amine

The nitrile group is reduced to a primary amine, which is a key functional handle for further elaboration.

Protocol 2: Nitrile Reduction

  • Catalyst and Solvent: In a high-pressure hydrogenation vessel, charge a solution of N-benzyl-cis-6-methyl-piperidine-3-carbonitrile (1.0 eq) in a suitable solvent, such as methanol or ethanol, saturated with ammonia. Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude (N-benzyl-cis-6-methyl-piperidin-3-yl)methanamine.

3.2.3. N-Methylation of the Primary Amine

The primary amine is then methylated to introduce the methylamino group present in Tofacitinib. Reductive amination is a common and efficient method for this transformation.[13]

Protocol 3: Reductive Amination for N-Methylation

  • Reaction Setup: Dissolve the crude (N-benzyl-cis-6-methyl-piperidin-3-yl)methanamine (1.0 eq) in a suitable solvent like methanol.

  • Imine Formation: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) and stir the mixture at room temperature for 1-2 hours to form the corresponding imine in situ.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, can be purified by column chromatography if necessary.[11]

3.2.4. Coupling with the Pyrrolo[2,3-d]pyrimidine Core

The synthesized chiral piperidine derivative is then coupled with the heterocyclic core of Tofacitinib, typically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, via a nucleophilic aromatic substitution reaction.[12]

G Start cis-6-Methyl-piperidine-3-carbonitrile HCl Step1 N-Benzylation (Benzyl bromide, K2CO3) Start->Step1 Product1 N-Benzyl-cis-6-methyl- piperidine-3-carbonitrile Step1->Product1 Step2 Nitrile Reduction (H2, Raney Ni) Product1->Step2 Product2 (N-Benzyl-cis-6-methyl- piperidin-3-yl)methanamine Step2->Product2 Step3 Reductive Amination (Formaldehyde, NaBH4) Product2->Step3 Product3 (3R,4R)-1-Benzyl-N,4- dimethylpiperidin-3-amine Step3->Product3 Step4 SNAr Coupling (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) Product3->Step4 Product4 N-Benzyl Tofacitinib Precursor Step4->Product4

Sources

Application Note: Protocols for the Handling, Storage, and Remediation of Hygroscopic Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Hygroscopic Challenge

Piperidine scaffolds are ubiquitous in pharmaceutical chemistry, serving as the backbone for numerous antihistamines, opioids, and antipsychotics. While the hydrochloride (HCl) salt form is preferred for its improved solubility and bioavailability compared to the free base, it introduces a significant processing variable: hygroscopicity .

The Mechanism of Failure: Piperidine HCl (


) exhibits a high affinity for atmospheric moisture. The chloride ion acts as a hydrogen bond acceptor for water molecules. When the hydration energy exceeds the crystal lattice energy, the salt absorbs water from the environment.
  • Stage 1 (Adsorption): Water molecules adhere to the surface, causing particle bridging and poor flowability.

  • Stage 2 (Absorption/Deliquescence): Water penetrates the crystal lattice, dissolving the salt into a saturated aqueous solution (deliquescence).

Consequences:

  • Stoichiometric Error: Weighing "wet" salt leads to under-dosing of the reagent in synthesis, stalling reaction yields.

  • Process Failure: Clumping blocks hoppers and feed lines in automated synthesis.

  • Chemical Instability: While piperidine is stable, the presence of water can hydrolyze sensitive coupling partners (e.g., acid chlorides, activated esters) in the reaction mixture.

Material Characterization: Quantifying Moisture

Before use, the water content must be verified.[1] Visual inspection is insufficient as the material may appear dry while containing up to 5% w/w water.

Protocol A: Karl Fischer (KF) Titration (Volumetric)

Standard: USP <921> Method I

Principle: Water reacts stoichiometrically with iodine in the presence of sulfur dioxide and a base (pyridine or imidazole).



Methodology:

  • Solvent System: Use dry methanol or a Methanol/Formamide (2:1) mix to ensure solubility of the piperidine salt.

  • Sample Introduction:

    • Do not use open weighing boats.

    • Use a back-weighing technique : Draw the salt into a dry syringe (if deliquescent) or a closed weighing tube. Inject/pour into the KF cell and immediately re-weigh the empty container.

  • Drift Correction: Ensure the drift is <20 µ g/min before addition.

  • Endpoint: Electrochemical detection (bipotentiometric).

Validation Criteria:

  • Acceptance: Water content < 0.5% w/w for anhydrous applications.

  • Replicates: RSD < 2.0% for n=3.

Handling Workflows

The following diagram outlines the decision logic for handling piperidine HCl based on the required precision and environmental conditions.

HandlingWorkflow Start Start: Material Retrieval EnvCheck Check Lab Humidity (Hygrometer) Start->EnvCheck HighHum Humidity > 45% RH EnvCheck->HighHum High Risk LowHum Humidity < 45% RH EnvCheck->LowHum Acceptable GloveBox Glove Box / Bag (Inert Ar/N2) HighHum->GloveBox Benchtop Benchtop Handling (Limit Exposure < 30s) LowHum->Benchtop Weighing Weighing Protocol (Closed Vessel) GloveBox->Weighing Benchtop->Weighing Reseal Reseal: Parafilm + Desiccant Pack Weighing->Reseal

Figure 1: Decision logic for handling hygroscopic salts based on environmental relative humidity (RH).

Protocol B: The "30-Second Rule" (Benchtop Handling)

If a glovebox is unavailable and RH is <45%, use this rapid transfer method:

  • Preparation: Tare the receiving vessel (flask/vial) with its cap/septum on .

  • Staging: Place the piperidine HCl stock bottle and receiving vessel side-by-side. Loosen the stock bottle cap but do not remove.

  • Execution:

    • Open stock bottle.

    • Use a dedicated, dry spatula (anti-static preferred).

    • Transfer aliquot.

    • Immediately recap stock bottle. (Total open time < 30 seconds).

  • Measurement: Weigh the receiving vessel. Calculate mass by difference. Never return excess material to the stock bottle.

Remediation: Drying Protocols

If the material fails QC (water > 0.5%), it must be dried. Heating piperidine HCl requires care; while the melting point is high (~245°C), thermal degradation or sublimation can occur under deep vacuum if uncontrolled.

Protocol C: Vacuum Oven Drying

Equipment: Vacuum oven, P₂O₅ (Phosphorus Pentoxide) or Silica Gel, Vacuum pump.

ParameterSettingRationale
Temperature 40°C – 60°CSufficient to drive off water; well below MP to prevent fusion.
Vacuum < 10 mbarLowers the boiling point of water; facilitates desorption.
Desiccant P₂O₅ (in tray)Chemically traps water vapor, preventing back-diffusion when pump is off.
Duration 12 – 24 HoursKinetic requirement for removing lattice-bound water.

Step-by-Step:

  • Spread the salt in a thin layer (< 1 cm) on a glass or PTFE tray. Clumps must be crushed.

  • Place a separate tray of fresh P₂O₅ or activated silica gel in the bottom of the oven.

  • Ramp temperature to 40°C. Apply vacuum.

  • After 4 hours, increase to 60°C if material is stable.

  • Cooling: Turn off heat. Break vacuum with dry Nitrogen or Argon , not ambient air.

  • Immediately transfer to storage containers.

DryingLoop Input Wet Salt (>0.5% H2O) Oven Vacuum Oven (60°C, <10 mbar) Input->Oven Cool Cool under N2 Oven->Cool QC KF Titration Cool->QC Decision Pass? QC->Decision Decision->Oven No (Repeat) Storage Dry Storage Decision->Storage Yes

Figure 2: Remediation loop for wet piperidine hydrochloride salts.

Storage & Packaging Matrix

Proper storage extends shelf life from weeks to years.

TierPackaging ConfigurationRecommended For
Standard Amber glass bottle + Polypropylene capShort-term use (Days). Low humidity labs.
Enhanced Bottle + Parafilm wrap + Desiccant packet inside secondary containerMedium-term (Weeks). General lab storage.
High Integrity Sure-Seal™ bottle or crimped septum vialHygroscopic liquids or deliquescent solids in solution.
Archive Heat-sealed Mylar/Foil bag + Desiccant + Oxygen scavengerLong-term repository (Years).

Best Practice: Store in a desiccator cabinet maintained at <20% RH. For critical standards, store in a glovebox under Argon.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Material is sticky/gummy Surface adsorption of water.Dry immediately (Protocol C). Do not return to original stock.
Liquid layer in bottle Deliquescence (Saturation).Material is likely compromised. Recrystallization required (EtOH/Et2O) followed by drying.
KF Drift is high Incomplete solubility or side reactions.Use Methanol/Formamide solvent. Ensure pH is buffered (Piperidine HCl is acidic; KF reagent must neutralize).
Yields are inconsistent Weighing error due to water mass.Switch to quantitative transfer: Weigh salt

Dissolve in solvent

Transfer solution.

References

  • Fisher Scientific. (2021). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Karl Fischer Titration: Method Overview and Tips for Hygroscopic Samples. Retrieved from

  • United States Pharmacopeia (USP). (2023).
  • Newman, A. (2015). Struggling with Hygroscopicity: Formulation Strategies. Pharmaceutical Technology. Retrieved from

  • National Institutes of Health (NIH). (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from

Sources

Scalable synthesis routes for cis-6-Methyl-piperidine-3-carbonitrile hcl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of cis-6-Methyl-piperidine-3-carbonitrile HCl

Part 1: Executive Summary & Strategic Analysis

The synthesis of cis-6-methyl-piperidine-3-carbonitrile hydrochloride presents a classic challenge in process chemistry: achieving high diastereoselectivity (cis/trans ratio) while maintaining chemoselectivity (preserving the nitrile group during ring reduction).

While direct hydrogenation of 6-methylnicotinonitrile appears to be the shortest path, it is fraught with scalability issues:

  • Chemoselectivity: Standard hydrogenation catalysts (Pd/C, Raney Ni) active enough to reduce the pyridine ring often reduce the nitrile to a primary amine (aminomethyl) side product.

  • Stereocontrol: The cis-isomer (3,6-relationship) is the kinetic product (via syn-addition) but is thermodynamically less stable than the trans-isomer (which can adopt a di-equatorial conformation).

  • Safety: Industrial handling of cyanide reagents or high-pressure hydrogen with pyrophoric catalysts requires robust protocols.

Recommended Route: The "Nicotinate Reductive Pathway" . This protocol utilizes the hydrogenation of methyl 6-methylnicotinate followed by amidation and dehydration. Although longer by step count, this route offers superior overall yield, higher cis-selectivity, and avoids the formation of difficult-to-remove amine impurities common in direct nitrile reduction.

Part 2: Synthesis Pathway Visualization

The following diagram outlines the recommended scalable route (Route A) and the high-risk direct route (Route B), highlighting Critical Control Points (CCP).

SynthesisRoute cluster_direct Route B (High Risk - Direct Reduction) Start Methyl 6-methylnicotinate (Starting Material) Step1 Step 1: Catalytic Hydrogenation (Rh/C or PtO2, AcOH) CCP: Kinetic Control Start->Step1 H2 (5-10 bar), 50°C Inter1 Methyl cis-6-methylpiperidine-3-carboxylate (>90% cis) Step1->Inter1 Ring Saturation Step2 Step 2: Amidation (NH3 in MeOH) Inter1->Step2 Ammonolysis Inter2 cis-6-methylpiperidine-3-carboxamide Step2->Inter2 Quant. Yield Step3 Step 3: Dehydration (TFAA or POCl3) Inter2->Step3 -H2O ProductFree cis-6-Methyl-piperidine-3-carbonitrile (Free Base) Step3->ProductFree Nitrile Formation Step4 Step 4: Salt Formation (HCl in iPrOH/EtOAc) ProductFree->Step4 Purification Final Target: cis-6-Methyl-piperidine-3-carbonitrile HCl (Crystalline Solid) Step4->Final Isolation AltStart 6-Methylnicotinonitrile AltStep Direct Hydrogenation (Risk: Amine impurity) AltStart->AltStep AltStep->ProductFree

Caption: Figure 1. Process flow for the synthesis of cis-6-methyl-piperidine-3-carbonitrile HCl via the Nicotinate Pathway.

Part 3: Detailed Experimental Protocols

Step 1: Stereoselective Hydrogenation

Objective: Reduce the pyridine ring while establishing the cis-stereochemistry (kinetic control).

  • Reagents: Methyl 6-methylnicotinate (1.0 equiv), 5% Rh/C (5 wt% loading), Acetic Acid (glacial).

  • Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

Protocol:

  • Charge the autoclave with Methyl 6-methylnicotinate and Acetic Acid (10 volumes).

  • Add 5% Rh/C catalyst (wet paste, 50% water) under inert atmosphere (N2 purge). Note: Rhodium is preferred over Palladium to minimize dechlorination if chloro-substituents were present, but here it maximizes cis-selectivity.

  • Pressurize with Hydrogen (H2) to 5–10 bar (70–145 psi) .

  • Heat to 40–50°C and stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitor: Reaction is typically complete in 6–12 hours. Monitor by HPLC/GC. Look for the disappearance of the aromatic UV signal.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate to remove AcOH.

  • Basification: Dissolve residue in DCM, wash with sat. NaHCO3 (keep T < 10°C to avoid epimerization). Dry organic layer and concentrate.[1][2]

    • Checkpoint: Expect >9:1 cis:trans ratio.

Step 2: Amidation

Objective: Convert the ester to the primary amide.

Protocol:

  • Dissolve the crude ester from Step 1 in 7N Ammonia in Methanol (10 volumes).

  • Stir in a sealed pressure vessel at room temperature for 24–48 hours.

  • Monitor: TLC or LCMS for conversion of Ester (M+1 = 158) to Amide (M+1 = 143).

  • Isolation: Concentrate to dryness. The product usually solidifies. Triturate with MTBE to remove trace impurities.

Step 3 & 4: Dehydration and Salt Formation (The "Telescoped" Step)

Objective: Convert amide to nitrile and isolate as the stable HCl salt.

  • Reagents: Trifluoroacetic Anhydride (TFAA) or POCl3, Triethylamine (TEA), DCM.

Protocol:

  • Dissolve the amide (1.0 equiv) and TEA (2.5 equiv) in DCM (10 vol). Cool to 0°C .[1]

  • Add TFAA (1.1 equiv) dropwise, maintaining internal temp < 5°C.

  • Stir at 0°C for 2 hours.

  • Quench: Carefully add water. Separate layers. Wash organic layer with brine.

  • Salt Formation (Critical Purification):

    • Dry the DCM layer (Na2SO4) and concentrate to ~3 volumes.

    • Add EtOAc (5 volumes) .

    • Cool to 0–5°C and slowly add 4M HCl in Dioxane or Isopropanol (1.1 equiv).

    • The cis-6-methyl-piperidine-3-carbonitrile HCl will crystallize.

    • Note: The trans-isomer hydrochloride is typically more soluble in EtOAc/Alcohol mixtures, so this crystallization serves as a chemical resolution step, upgrading the diastereomeric ratio (dr) to >98:2.

Part 4: Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Overall Yield 65 – 75%From Methyl 6-methylnicotinate
cis : trans Ratio > 98 : 2After HCl salt crystallization
Purity (HPLC) > 99.5% a/a210 nm detection
Appearance White crystalline solidHygroscopic; store under desiccant
1H NMR (D2O) δ 4.1 (m, 1H), 3.4 (m, 1H), 3.1 (m, 1H)Diagnostic cis coupling constants

Analytical Checkpoint (NMR Distinction):

  • Cis-Isomer: The H3 proton (alpha to nitrile) typically appears as a multiplet with smaller coupling constants (axial-equatorial or equatorial-equatorial interactions) compared to the trans-isomer.

  • Trans-Isomer: If formed, the trans isomer (diequatorial) would show large diaxial coupling (J ~ 10-12 Hz) for the ring protons if locked in a specific chair, but conformational flipping often complicates this. The most reliable method is NOESY , showing a correlation between the C3-H and C6-H in the cis (diaxial-like) relationship if they are on the same face.

Part 5: Process Safety & Troubleshooting

  • Exotherm Control: The hydrogenation step is exothermic. On a >100g scale, jacket temperature control is mandatory. Do not allow T > 60°C, as this increases the rate of cis-to-trans isomerization.

  • Epimerization Risk: The cis-isomer is kinetically formed but thermodynamically unstable relative to the trans-isomer. Avoid heating the free base in the presence of strong bases (e.g., during the amidation workup). The HCl salt is configurationally stable.

  • Cyanide Handling: This route avoids the use of NaCN or KCN. However, the final product is a nitrile; standard precautions for nitrile handling apply (avoid strong acids that could hydrolyze it back to the acid).

References

  • Vertex Pharmaceuticals. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. (Discusses Rh/C hydrogenation of 6-methylpyridine derivatives). Link

  • National Institutes of Health (NIH). (2011). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. (Detailed analysis of cis/trans-piperidine synthesis via hydrogenation). Link

  • ChemicalBook. Piperidine hydrochloride synthesis and properties. (General properties and salt formation protocols). Link

  • Organic Syntheses. Catalytic Hydrogenation of Pyridines. (Foundational protocols for PtO2 and Rh/C reductions). Link

  • Google Patents. Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. (Analogous separation techniques for methyl-piperidines). Link

Sources

Troubleshooting & Optimization

Removing trans-isomer impurities from cis-6-Methyl-piperidine-3-carbonitrile batches

[1][2]

Current Status: Operational Topic: Diastereomeric Purity & Isomer Removal Applicable For: Process Chemistry, Medicinal Chemistry, CMC Development[1][2]

The Stereochemical Challenge: Diagnosis

Before attempting purification, it is critical to understand why the trans-impurity persists.[2]

In 3,6-disubstituted piperidines, the substituents are in a geometric relationship analogous to 1,4-disubstituted cyclohexane .

  • Trans-Isomer (Thermodynamic): Adopts a diequatorial (e,e) conformation.[1][2] This is the thermodynamically most stable state, minimizing 1,3-diaxial interactions.[1][2]

  • Cis-Isomer (Target): Adopts an axial-equatorial (a,e) conformation.[1][2] This state is higher in energy.[2]

The Problem: Under thermodynamic conditions (high heat, strong base, or prolonged reaction times), the cis-isomer will epimerize to the trans-isomer via the enolizable nitrile position (C3).[1][2] Purification must therefore be gentle to prevent "back-sliding" into the trans-form.[1][2]

Decision Matrix: Purification Strategy

Use this workflow to determine the optimal removal method based on your current purity profile.[2]

PurificationWorkflowStartInput Batch Analysis(cis/trans ratio)RatioCheckIs cis-isomer > 85%?Start->RatioCheckHighPurityMethod A: Direct Recrystallization(Salt Formation)RatioCheck->HighPurityYesLowPurityMethod B: Chromatographic Enrichment(Flash/Prep HPLC)RatioCheck->LowPurityNoSaltScreenSalt Screening(HCl, L-Tartrate, Acetate)HighPurity->SaltScreenLowPurity->SaltScreenPost-EnrichmentCrystControlled Cooling CrystallizationSaltScreen->CrystCheckSolidAnalyze Solid vs. Mother LiquorCryst->CheckSolidSuccessTarget Purity Achieved(>98% de)CheckSolid->SuccessPurity MetFailReprocess Mother LiquorCheckSolid->FailPurity < 98%Fail->LowPurity

Figure 1: Decision tree for selecting the appropriate purification workflow based on initial diastereomeric excess (de).

Method A: Diastereomeric Salt Crystallization

This is the "workhorse" method for scaling up.[2] Since cis and trans isomers have different 3D shapes (bent vs. flat), their lattice packing energies with chiral or achiral acids differ significantly.[1][2]

Protocol: The "Salt Break"

Objective: Selectively crystallize the cis-isomer as a salt, leaving the trans-impurity in the mother liquor (or vice versa).[1][2]

Reagents:

  • Solvent: Ethanol (absolute) or Isopropanol (IPA).[1][2] Avoid water initially to prevent oiling out.[2]

  • Acid: Hydrogen Chloride (4M in Dioxane) or L-Tartaric Acid.[1][2]

Step-by-Step Guide:

  • Dissolution: Dissolve the free base (crude oil) in 5 volumes of Ethanol at 40°C.

  • Acid Addition:

    • For HCl: Add 1.05 equivalents of HCl dropwise.[2]

    • For Tartaric Acid: Add 1.0 eq of L-Tartaric acid dissolved in warm Ethanol.

  • Seeding (Critical): If available, add 0.1% w/w pure cis-salt seed crystals at 35°C.

  • Cooling Ramp: Cool to 20°C over 2 hours, then to 0°C over 4 hours. Do not crash cool.

  • Filtration: Filter the solid.

    • Checkpoint: Analyze both Solid and Mother Liquor by 1H-NMR.

    • Scenario 1: Solid is enriched in trans (common due to better packing).[1][2] -> Keep Liquor , evaporate, and recrystallize.[1][2]

    • Scenario 2: Solid is enriched in cis.[2] -> Recrystallize Solid .

Troubleshooting: "Oiling Out"

A common issue with piperidine salts is the formation of a second liquid phase (oil) instead of crystals.[2]

SymptomProbable CauseCorrective Action
Oiling Out Impurity profile too complex; solvent too polar.1. Re-heat to dissolve oil.2. Add "Anti-solvent" (MTBE or Ethyl Acetate) dropwise until cloudy.3.[1][2] Sonicate to induce nucleation.[2]
Low Yield Solubility of salt is too high in alcohol.Switch to IPA/EtOAc (1:1) mixture.
No Separation Isomers co-crystallize (Solid solution).[1][2]Switch Counter-ion. If HCl fails, try Dibenzoyl-L-tartaric acid or Mandelic acid .

Method B: Chromatographic Polishing

If crystallization stalls at 95% purity, use chromatography.[2] Due to the polarity of the nitrile and amine, standard silica is often insufficient.[2]

Recommended Stationary Phase:

  • C18 (Reverse Phase): High pH stability required.[1][2]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1][2]

    • Why Basic pH? At low pH, the protonated amine dominates retention, masking the subtle dipole differences between cis and trans.[2] At pH 10, the free base forms are separated based on the shape/dipole of the nitrile-methyl interaction.[2]

FAQ: Expert Troubleshooting

Q: Can I convert the waste trans-isomer back into cis? A: Generally, no .[2] Because the trans-isomer (diequatorial) is thermodynamically more stable than the cis-isomer (axial/equatorial), treating the trans-waste with base (epimerization) will only yield more trans-isomer.[1][2] You are fighting thermodynamics. The only exception is if you can find a "Crystallization-Induced Dynamic Resolution" (CIDR) condition where the cis-salt is vastly less soluble and precipitates instantly, driving the equilibrium, but this is rare for this specific scaffold.[1][2]

Q: How do I distinguish cis vs trans by NMR? A: Focus on the C3-proton (alpha to the nitrile).[1][2]

  • Trans-isomer: The C3 proton is axial.[2] It will show a large diaxial coupling constant (

    
    ) with the C2-axial proton.[1][2]
    
  • Cis-isomer: The C3 proton is equatorial (if the ring flips to put the bulky methyl equatorial).[1][2] It will show smaller equatorial-axial coupling (

    
    ).[1][2]
    

Q: My batch isomerized during drying. Why? A: The nitrile alpha-proton is acidic.[2] If you dried the free base in the presence of residual carbonate or basic alumina at high temperatures (>50°C), it will epimerize.[2] Always store as the HCl salt for maximum stereochemical stability.

References

  • Crystallization of Diastereomers: Jacques, J., Collet, A., & Wilen, S. H. (1981).[1][2] Enantiomers, Racemates, and Resolutions. Wiley.[2] (Foundational text on salt resolution).

  • Piperidine Conformation & Stability: Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Explains the 1,4-diequatorial preference).

  • Separation Methodology: Separation and purification of cis and trans isomers. US Patent 3880925A.[2]

  • Analogous Synthesis (Pipecolinates): Exploration of piperidine 3D fragment chemical space. (2022). Discusses hydrogenation leading to cis/trans mixtures and thermodynamic stability.[2][3]

  • Salt Resolution of Piperidines: Process for separating trans cyclohexane diamine...[2] (Analogous cyclic amine resolution). US Patent 3860925.[2]

Disclaimer: This guide is for informational purposes only. All experimental protocols should be validated in your specific laboratory environment with appropriate safety controls.

Minimizing racemization during cis-6-Methyl-piperidine-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RAC-3CN-6ME-ISO Priority: High (Irreversible Stereochemical Loss) Status: Active Guide Subject: Minimizing C3-Epimerization in 3,6-Disubstituted Piperidines

Root Cause Analysis: The Thermodynamics of Failure

To prevent racemization (specifically diastereomerization or epimerization ), you must understand the thermodynamic forces working against you.

The cis-6-methyl-piperidine-3-carbonitrile molecule possesses two chiral centers: C3 (bearing the nitrile) and C6 (bearing the methyl). In a six-membered piperidine ring, the relationship between C3 and C6 is a 1,4-relationship .

  • The trans-isomer (Thermodynamic Sink): In the trans-1,4 configuration, both the C3-cyano and C6-methyl groups can adopt equatorial positions simultaneously. This is the lowest energy conformer.

  • The cis-isomer (Your Target): In the cis-1,4 configuration, one substituent must be axial . Since the methyl group (

    
    -value ~1.70) is significantly bulkier than the cyano group (
    
    
    
    -value ~0.2), the methyl prefers the equatorial position, forcing the nitrile into the axial position .

The Problem: The proton at C3 (


 to the nitrile) is acidic (

~25 in DMSO). Under basic conditions, this proton is removed, forming a planar ketenimine-like anion. Upon reprotonation, the system seeks thermodynamic equilibrium, favoring the trans-isomer (equatorial nitrile).
Visualization: The Epimerization Pathway

Epimerization Cis cis-Isomer (Target) (Axial-CN, Eq-Me) Less Stable Anion Planar Anion / Ketenimine (Loss of Chirality at C3) Cis->Anion Deprotonation (k1) Fast with strong base Base Base (B:) Base->Cis Attacks H-3 Anion->Cis Reprotonation (k-1) Disfavored Path Trans trans-Isomer (Impurity) (Eq-CN, Eq-Me) Thermodynamic Sink Anion->Trans Reprotonation (k2) Favored Path

Figure 1: Mechanism of base-catalyzed C3-epimerization driven by thermodynamic relaxation to the diequatorial conformer.

Critical Control Points (CCP)
CCP 1: Base Selection & Handling

The choice of base is the single most critical variable. You must avoid bases strong enough to deprotonate the


-nitrile position fully.
Base ClassExamplesRisk LevelRecommendation
Alkoxides NaOEt, KOtBuCritical AVOID. Strong enough to fully deprotonate C3. Will cause rapid equilibration to trans.
Strong Amine DBU, TBDHigh AVOID. High basicity (

> 12) promotes rapid epimerization.
Hindered Amine DIPEA (Hünig's), TEAModerate USE WITH CAUTION. Use only stoichiometric amounts. Keep T < 0°C.
Inorganic K₂CO₃, Cs₂CO₃Low/Mod PREFERRED. Lower solubility in organics limits effective basicity (heterogeneous kinetics).
Additives HOBt, OxymaSafe REQUIRED for peptide coupling. Acidic nature suppresses base activity.
CCP 2: Solvent Effects
  • Polar Aprotic (DMSO, DMF, NMP): These solvents "naked" the counter-cation of the base, increasing the effective basicity of the anion. High Risk.

  • Protic (MeOH, EtOH): Can facilitate proton exchange, but also solvate anions. Moderate Risk.

  • Non-Polar/Halogenated (DCM, Toluene): Best for stability. Ion pairing remains tight, reducing the reactivity of the base. Preferred.

Troubleshooting Guide: Experimental Scenarios
Scenario A: Amide Coupling at N1 (The Piperidine Nitrogen)

User Issue: "I am coupling the piperidine amine to a carboxylic acid, but the product is 30% trans."

Protocol Adjustment:

  • Switch Coupling Reagents: Avoid carbodiimides (EDC/DCC) if possible, or use them strictly with additives.

  • Use "Oxyma" or HOBt: These additives lower the pH of the active ester formation step.

  • Base Management: Do not premix the base with the piperidine.

    • Step 1: Activate the carboxylic acid with HATU/DIPEA.

    • Step 2: Add the cis-piperidine last .

    • Reason: Minimizes the time the free amine (and adjacent nitrile) sits in a basic solution.

Scenario B: Alkylation of N1

User Issue: "I am doing an SN2 reaction with an alkyl halide and K₂CO₃ in DMF."

Protocol Adjustment:

  • Change Solvent: Switch from DMF to Acetonitrile (MeCN) or Acetone . DMF promotes epimerization.[1]

  • Temperature Control: Do not heat above 40°C. If the reaction is sluggish, add a catalytic amount of KI (Finkelstein condition) rather than increasing temperature.

Scenario C: Hydrolysis of the Nitrile

User Issue: "I need to convert the nitrile to the acid/amide."

Protocol Adjustment:

  • Avoid Basic Hydrolysis: NaOH/H₂O will yield 100% trans-isomer (or racemate).

  • Use Acidic Hydrolysis: Use conc. H₂SO₄ or HCl at moderate temperatures. The protonated nitrile is not susceptible to

    
    -deprotonation (though harsh conditions can still cause acid-catalyzed enolization, it is slower than base catalysis).
    
  • Enzymatic Route: Consider nitrilase enzymes for stereoselective hydrolysis under neutral pH.

Diagnostic Workflow

Use this decision tree to diagnose stereochemical loss in your current workflow.

Troubleshooting Start Stereochemical Purity Loss detected? CheckBase Is Base pKa > 10? Start->CheckBase Yes CheckSolvent Is Solvent DMSO/DMF? CheckBase->CheckSolvent No ActionBase Switch to Weak Inorganic Base (K2CO3/NaHCO3) CheckBase->ActionBase Yes CheckTemp Is Temp > 25°C? CheckSolvent->CheckTemp No ActionSolvent Switch to DCM, THF, or Toluene CheckSolvent->ActionSolvent Yes ActionTemp Cool to 0°C or -20°C CheckTemp->ActionTemp Yes

Figure 2: Diagnostic decision tree for isolating the source of epimerization.

Analytical Validation

Do not rely on optical rotation alone. The specific rotation is often low and easily overwhelmed by impurities.

  • ¹H-NMR (Coupling Constants):

    • cis-Isomer: The H3 proton is equatorial (if CN is axial). It will show small coupling constants (

      
       and 
      
      
      
      ~ 2-5 Hz) with H2/H4 protons.
    • trans-Isomer: The H3 proton is axial (if CN is equatorial). It will show a large diaxial coupling (

      
       ~ 10-12 Hz) with at least one neighbor.
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H are standard starting points for piperidines.

    • Mobile Phase: Hexane/IPA with 0.1% DEA (Diethylamine). Note: Use minimal DEA to prevent on-column epimerization.

References
  • Mechanism of Nitrile Epimerization: Vertex AI Search. (2021).[2] Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. National Institutes of Health. [Link] (Validates the mechanism of base-mediated racemization via ketenimine intermediates).

  • Thermodynamic Stability of Piperidines: Clayden, J., et al. (2006). Synthesis of 3,4-disubstituted piperidines... switching between kinetic and thermodynamic control. PubMed. [Link] (Establishes the thermodynamic preference for trans-diequatorial conformations in substituted piperidines).

  • pKa Values and Solvent Effects: Kütt, A., et al. (2018).[3] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link] (Provides authoritative pKa data for nitriles in DMSO vs. other solvents).

  • Peptide Coupling & Racemization Suppression: Albericio, F., et al. (2014).[1] Suppression of racemization in peptide synthesis. Organic & Biomolecular Chemistry. [Link] (Source for using Oxyma/HOBt to prevent alpha-center epimerization during coupling).

Sources

Optimizing temperature conditions for 6-methyl-piperidine nucleophilic substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 6MP-NUC-OPT | Status: Active Guide

Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Steric Penalty"

You are likely accessing this guide because your nucleophilic substitution reactions involving 6-methyl-piperidine (functionally equivalent to 2-methylpiperidine in mono-substituted contexts) are failing to reach completion or are generating elimination byproducts.

The Core Problem: The methyl group at the


-position (C2/C6) creates a significant steric trajectory barrier . unlike unhindered piperidine, the nitrogen lone pair in 6-methyl-piperidine is shielded.[1]
  • Kinetic Consequence: The activation energy (

    
    ) for nucleophilic attack is elevated.[1]
    
  • Thermal Dilemma: You need heat to overcome this barrier, but excessive heat favors E2 elimination (with alkyl halides) or decomposition (with sensitive aryl electrophiles).[1]

This guide provides the thermal and solvent parameters required to navigate this narrow process window.

Part 1: Diagnostic Workflow

Before altering temperature, identify your failure mode.[1] Use this logic flow to determine your next experimental move.

TroubleshootingFlow Start Start: Analyze LCMS/NMR Data Outcome What is the primary outcome? Start->Outcome LowConv Low Conversion (<20%) SM Remaining Outcome->LowConv Reactivity Issue Byprod Byproducts Observed (Alkenes/Hydrolysis) Outcome->Byprod Selectivity Issue CheckElec Is Electrophile Thermally Stable? LowConv->CheckElec CheckType Reaction Type? Byprod->CheckType ActionHeat Stepwise T Increase (+10°C increments) CheckElec->ActionHeat Yes ActionCat Add Iodide Source (TBAI/NaI) or Lewis Acid CheckElec->ActionCat No (Decomp risk) ActionCool Lower T by 20°C Switch to Polar Aprotic CheckType->ActionCool SN2 (Alkene formed) ActionBase Change Base (Carbonate → Organic) CheckType->ActionBase SNAr (Hydrolysis)

Figure 1: Decision matrix for optimizing reaction parameters based on observed failure modes.

Part 2: Alkylation Protocol (Alkyl Halides)

The Challenge: When reacting 6-methyl-piperidine with alkyl halides, the high temperature required to force the substitution often triggers Hofmann Elimination (E2) , converting your expensive alkyl halide into a useless alkene.[1]

Optimization Matrix
VariableRecommendationTechnical Rationale
Temperature 40°C – 60°C Do not exceed 80°C. Above this threshold, the

outpaces

significantly for secondary electrophiles.[1]
Solvent MeCN or DMF Polar aprotic solvents solvate the cation, leaving the 6-methyl-piperidine "naked" and more reactive without requiring excessive heat.[1]
Concentration High (1.0 – 2.0 M)

is second-order.[1] High concentration favors bimolecular substitution over unimolecular degradation pathways.[1]
Additives NaI / TBAI (10 mol%) The Finkelstein Assist: Converts alkyl-Cl/Br to alkyl-I in situ. The C-I bond is weaker, allowing substitution at lower temperatures (preventing E2).[1]
Step-by-Step Protocol: The "Ramp" Method
  • Dissolve: 6-methyl-piperidine (1.2 equiv) and base (

    
    , 2.0 equiv) in MeCN.
    
  • Add Electrophile: Add alkyl halide at 0°C .

  • Equilibrate: Stir at RT for 1 hour. Check LCMS.[1] (Likely low conversion, but checks for fast background reaction).

  • Thermal Ramp: Increase T to 45°C . Hold for 4 hours.

  • Checkpoint: If conversion <50%, add TBAI (10 mol%) and increase T to 60°C .

    • Critical Stop: If alkene byproduct appears >5%, STOP heating .[1] Isolate and purify. You have hit the "Elimination Ceiling."[1]

Part 3: Arylation Protocol (Aryl Fluorides/Chlorides)

The Challenge: Aromatic substitution (


) is less prone to elimination but requires disrupting aromaticity (Meisenheimer complex).[1] The steric bulk of 6-methyl-piperidine destabilizes this intermediate.[1]
Optimization Matrix
VariableRecommendationTechnical Rationale
Temperature 80°C – 120°C High energy is required to force the sterically hindered nitrogen into the aromatic plane.
Solvent DMSO or NMP High boiling point and high dielectric constant stabilize the charged Meisenheimer intermediate.[1]
Base DIPEA or

Inorganic bases (

) are often too insoluble in organic solvents to drive the reaction at the required rate.[1]
Leaving Group Fluoride (F) Unlike

, F > Cl > Br for

.[1][2][3] The high electronegativity of F lowers the LUMO of the ring, compensating for the amine's poor nucleophilicity.[1]
Mechanism & Thermal Energy Profile

The following diagram illustrates why 6-methyl-piperidine requires higher T than piperidine.

EnergyProfile Start Reactants TS_Un TS (Piperidine) Lower Ea Start->TS_Un  Low T OK TS_Hin TS (6-Me-Pip) High Ea (Steric Clash) Start->TS_Hin  High T Required Product Product TS_Un->Product TS_Hin->Product

Figure 2: Comparative activation energy paths. The red path (6-methyl-piperidine) requires significantly higher thermal activation (


) to access the transition state.

Part 4: Troubleshooting FAQ

Q1: My reaction is stuck at 60% conversion even at 100°C. Should I go hotter?

  • Answer: No. If you are at 100°C, you have likely reached the thermal limit of the catalyst or substrate stability.[1]

  • Fix: Instead of heat, increase the concentration (reduce solvent volume by half). This doubles the collision frequency without adding thermal energy that causes degradation.[1] Alternatively, switch to a microwave reactor (sealed vessel) to access superheated solvent states for short bursts (e.g., 140°C for 10 mins).[1]

Q2: I see a new peak with M-20 mass (Loss of HF/HCl). What is it?

  • Answer: This is likely an intramolecular cyclization or an elimination on a side chain.[1]

  • Fix: Lower the temperature by 20°C and switch the base to a non-nucleophilic organic base like DIPEA or DBU . Carbonate bases at high T can sometimes act as nucleophiles themselves or promote hydrolysis.[1]

Q3: Can I use microwave irradiation?

  • Answer: Yes, highly recommended for

    
    . 
    
  • Protocol: 6-methyl-piperidine absorbs microwave energy poorly, but polar solvents (DMSO/EtOH) absorb well.[1] Set the ceiling temperature to 130°C and run in 10-minute intervals. This "flash heating" often outcompetes slower decomposition pathways.[1]

References

  • Reactivity of Hindered Amines in

    
     Reactions: 
    
    • Citation: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (See Section on "Steric Effects in Nucleophilic Substitution").

    • Context: Establishes the "F-strain" (Front strain) concept where alpha-substituents (like the 6-methyl group) retard

      
       rates by orders of magnitude compared to unhindered amines.[1]
      
    • Source:[1]

  • 
     Optimization for Hindered Nucleophiles: 
    
    • Citation: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of Piperidine with 2,4-Dinitrochlorobenzene and Related Compounds." Chemical Reviews, 49(2), 273-412.[1]

    • Context: Foundational work demonstrating that while piperidine is highly reactive, alpha-substituted derivatives require higher activation energy due to the destabilization of the transition state leading to the Meisenheimer complex.[1]

    • Source:[1]

  • Solvent Effects on Nucleophilicity

    • Citation: Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

    • Context: Details why dipolar aprotic solvents (DMSO, DMF) are strictly necessary for hindered amines in substitution reactions to minimize solvation shells that further increase steric bulk.[1]

    • Source:[1]

  • Microwave Assisted Synthesis of Hindered Amines

    • Citation: Bagley, M. C., et al. (2005).[1] "Microwave-assisted synthesis of hindered amines via nucleophilic aromatic substitution."[1] Tetrahedron Letters, 46(11), 1907-1910.[1]

    • Context: Provides experimental validation that high-temperature/short-time (microwave) protocols significantly improve yields for sterically hindered amine substitutions compared to conventional reflux.[1]

    • Source:[1]

Sources

Technical Support Center: Piperidine-3-Carbonitrile Integrity & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-CN-003 Status: Open Assigned Specialist: Senior Application Scientist Subject: Degradation Analysis, Detection, and Purification Protocols

Introduction: Understanding Your Molecule

Welcome to the technical support hub for Piperidine-3-carbonitrile . If you are accessing this guide, you are likely observing inconsistent purity profiles, "ghost" peaks in your mass spectra, or unexpected polarity shifts.

The Core Problem: Piperidine-3-carbonitrile is a deceptive building block. It combines a reactive secondary amine with a hydrolysis-prone nitrile group on a chiral scaffold. Its degradation is not just a loss of purity; it is a transformation into entirely different chemical classes (zwitterionic amino acids and N-oxides) that defy standard purification logic. Furthermore, its lack of a strong UV chromophore makes standard HPLC detection unreliable.

This guide is structured as a dynamic troubleshooting workflow to diagnose, separate, and prevent these specific degradation products.

Module 1: Diagnostic Triage (The "Invisible" Impurity)

User Query: "I see a new peak in my LC-MS TIC (Total Ion Chromatogram), but my PDA/UV trace looks clean. What is happening?"

Root Cause Analysis: Piperidine-3-carbonitrile lacks a conjugated


-system. It has negligible absorbance above 210 nm. However, its degradation products—specifically oxidation byproducts—often develop weak chromophores or ionize differently, leading to "ghost" peaks.
Diagnostic Workflow
  • The "Universal" Check: Do not rely on UV (254 nm). You must use a universal detector.

    • Recommended: Charged Aerosol Detector (CAD), ELSD, or Refractive Index (RI).

    • Alternative: TLC with Ninhydrin stain (detects the secondary amine) or Iodine vapor.

  • Mass Spec Fingerprint:

    • Target Mass (

      
      ):  ~111.09 Da (Parent).
      
    • Impurity A (+18 Da): 129.09 Da

      
      Hydrolysis  (Amide intermediate).
      
    • Impurity B (+19 Da): 130.08 Da

      
      Hydrolysis  (Nipecotic Acid - zwitterion).
      
    • Impurity C (+16 Da): 127.09 Da

      
      N-Oxidation .
      
    • Impurity D (-2 Da): 109.07 Da

      
      Dehydrogenation  (Tetrahydropyridine).
      

Module 2: The Hydrolysis Trap (Removing Nipecotic Acid)

User Query: "My nitrile is hydrolyzing to the acid (Nipecotic acid). Silica columns aren't separating them well. How do I clean this?"

Technical Insight: The nitrile group at C3 is electron-withdrawing, making the hydrolysis to Nipecotic Acid (Piperidine-3-carboxylic acid) facile under acidic or basic aqueous conditions.

  • The Challenge: Nipecotic acid is zwitterionic. On standard silica, it streaks. In reverse-phase, it elutes in the void volume.

  • The Solution: Exploit the pKa difference.

    • Piperidine-3-carbonitrile: Basic amine (pKa ~9-10), Neutral nitrile.

    • Nipecotic Acid:[1][2][3][4][5][6] Basic amine (pKa ~10), Acidic carboxylate (pKa ~3.5).

Protocol A: The "pH Switch" Extraction (High Throughput)

Best for: Removing >5% acid impurity from >1g batches.

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • The Basic Wash (Critical Step):

    • Prepare a 0.5 M NaOH or K₂CO₃ solution (pH > 12).

    • Wash the organic layer with this basic solution (2x).

    • Mechanism:[1][2][7][8] At pH 12, the amine is deprotonated (neutral), but the carboxylic acid of the impurity becomes a carboxylate salt (

      
      ). The salt is highly water-soluble; the nitrile remains in the organic layer.
      
  • Brine Wash: Wash organic layer once with saturated brine to remove trapped base.

  • Dry & Concentrate: Dry over

    
     and concentrate in vacuo (keep bath <35°C to prevent thermal degradation).
    
Protocol B: Ion Exchange Scavenging (High Purity)

Best for: Polishing small amounts (<5%) of acid impurity.

  • Resin Selection: Use a Strong Anion Exchange (SAX) resin (e.g., quaternary amine functionalized silica or polymer).

  • Conditioning: Flush resin with Methanol.

  • Loading: Dissolve crude in Methanol and pass through the cartridge.

  • Elution: Collect the flow-through.

    • Mechanism:[1][2][7][8] The Nipecotic acid binds to the SAX resin (Carboxylate anion exchanges with resin counter-ion). The Piperidine-3-carbonitrile (neutral/basic) passes through unretained.

Module 3: Oxidative Cleanup (N-Oxides & Imines)

User Query: "My sample is turning yellow/brown upon storage. LC-MS shows [M+16] peaks."

Technical Insight: Secondary amines are prone to N-oxidation (forming N-oxides) and oxidative dehydrogenation (forming imines/enamines). This is accelerated by light and trace metals. N-oxides are significantly more polar than the parent amine.

Protocol C: Modified Silica Flash Chromatography

Standard silica is often too acidic, causing peak tailing for amines. You must deactivate the silica.

Solvent System:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol containing 2% Ammonium Hydroxide (

    
    )  or 7N Ammonia in Methanol .
    

Gradient Table:

Time (CV)% Solvent BState
0–20%Equilibration
2–50–2%Elute Non-polars
5–152–10%Product Elution (Nitrile)
15–2010–20%Impurity Elution (N-Oxides)

Note: N-oxides are very polar and will likely stay on the column until >15% MeOH is used.

Module 4: Visualization of Degradation Pathways

The following diagram maps the degradation logic and the associated purification checkpoints.

PiperidineDegradation Start Piperidine-3-carbonitrile (Target) Amide Amide Intermediate (+18 Da) Start->Amide H2O / pH Extremes NOxide N-Oxide (+16 Da) Start->NOxide O2 / Peroxides Imine Tetrahydropyridine (-2 Da, Imine) Start->Imine Oxidation (-H2) Acid Nipecotic Acid (Hydrolysis Product) (+19 Da, Zwitterion) Amide->Acid Fast Hydrolysis Extract Protocol A: Basic Extraction (pH > 12) Acid->Extract Removes Acid (Aqueous Phase) Flash Protocol C: NH3-doped Silica Flash NOxide->Flash Retained on Silica

Caption: Figure 1. Degradation pathways of Piperidine-3-carbonitrile and corresponding purification checkpoints. Hydrolysis leads to Nipecotic acid (removable via pH extraction), while oxidation leads to N-oxides (removable via chromatography).

Module 5: Storage & Prevention (SOP)

User Query: "How do I stop this from happening again?"

  • Salt Formation: The free base is unstable. Convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after purification.

    • Protocol: Dissolve free base in

      
      , add 1.1 eq of 2M HCl in Diethyl Ether. Filter the white precipitate.[9]
      
    • Benefit: The protonated amine is resistant to N-oxidation and significantly less hygroscopic.

  • Argon Blanket: Store under inert atmosphere.

  • Cold Storage: -20°C is mandatory for the free base; 4°C is acceptable for the salt.

References

  • BenchChem. (2025).[10][11] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733336, Piperidine-3-carbonitrile. Retrieved from

  • Organic Syntheses. (2025). Hydrolysis of Nitriles: General Procedures. Retrieved from

  • Google Patents. (2017). CN106831540B - Preparation method of (S)-nipecotic acid.[1] Retrieved from

  • Thieme Connect. (2020).[3][12] Nitrile and Amide Hydrolysis and Enzymatic Synthesis. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation and Assignment of cis-6-Methyl-piperidine-3-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment, delving into the causal relationships between molecular structure, stereochemistry, and the resulting NMR spectral features. We will objectively compare the spectral data of the cis isomer with its trans counterpart and other relevant piperidine derivatives to provide a comprehensive understanding grounded in experimental evidence.

The Foundational Principles: Why 1H NMR is Critical for Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. Its non-planar, chair-like conformation gives rise to distinct axial and equatorial protons, creating a complex but information-rich 1H NMR spectrum. The precise chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to:

  • Ring Conformation: The chair conformation is most common, and the coupling constants between adjacent protons can definitively establish their relative orientation (axial-axial, axial-equatorial, equatorial-equatorial).[1][2]

  • Substituent Effects: Electronegative groups like the nitrile (CN) deshield nearby protons, shifting them downfield. Alkyl groups like methyl (CH₃) have a smaller, shielding effect.

  • Stereochemistry: The relative orientation of substituents (cis vs. trans) significantly impacts the local magnetic environment of protons, leading to distinct and predictable differences in their chemical shifts and coupling patterns.[3][4][5]

  • Protonation State: The formation of a hydrochloride salt protonates the piperidine nitrogen. This induces a strong deshielding effect on the adjacent α-protons (at C2 and C6) and, of course, introduces a broad N-H proton signal.[6]

Understanding these principles is paramount for the unambiguous structural elucidation of complex piperidine derivatives like the target molecule.

Experimental Protocol: Acquiring a High-Quality Spectrum

A reliable interpretation is predicated on a high-quality spectrum. The hydrochloride salt form of the analyte presents a specific challenge: solubility. While soluble in water, the exchange of the N-H protons with deuterium in D₂O would render them invisible. Therefore, DMSO-d₆ is the solvent of choice.

Step-by-Step Sample Preparation and Data Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of cis-6-Methyl-piperidine-3-carbonitrile HCl.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The residual water peak in DMSO-d₆ will not interfere with the majority of the analyte signals.

  • Solubilization: Vortex the sample for 30-60 seconds to ensure complete dissolution. The solution should be clear and free of particulates.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[7]

  • Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Temperature: 298 K

    • Scans: 16-32 scans for sufficient signal-to-noise.

    • Referencing: The residual DMSO peak at δ ~2.50 ppm is used as the internal reference.[8][9]

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Analyte dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (400 MHz) transfer->acquire process Fourier Transform & Phase Correction acquire->process reference Reference to DMSO (δ 2.50) process->reference assign Assign Peaks (δ, J, Mult.) reference->assign compare Compare with Alternative Structures assign->compare elucidate Elucidate Final Structure compare->elucidate

Caption: Workflow from sample preparation to structural elucidation.

Spectral Interpretation: cis-6-Methyl-piperidine-3-carbonitrile HCl

For the cis isomer, both the C6-methyl and C3-nitrile groups will preferentially occupy equatorial positions in the dominant chair conformation to minimize steric strain. This stereochemical arrangement is the key to predicting the spectrum.

Structure and Proton Numbering: Chemical structure of cis-6-Methyl-piperidine-3-carbonitrile with protons labeled for NMR assignment. (Note: This is a placeholder for the actual chemical structure diagram)

Predicted 1H NMR Data and Assignments

The following table details the predicted chemical shifts, multiplicities, and coupling constants for the title compound. These predictions are synthesized from spectral data of analogous substituted piperidines.[2][10][11]

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Assignment Rationale
NH₂⁺ 9.0 - 9.5br s-Broad, downfield signal due to protonation and exchange.
H-6 3.3 - 3.6m (dq)J6a,5a ≈ 12, J6a,5e ≈ 3, J6a,Me ≈ 7Axial proton. Deshielded by adjacent NH₂⁺. Coupled to H-5 protons and the methyl group.
H-2a 3.4 - 3.7dddJ2a,2e ≈ 13, J2a,3a ≈ 12, J2a,NH ≈ 4Axial proton. Deshielded by NH₂⁺. Large diaxial coupling to H-3a.
H-2e 3.0 - 3.3dddJ2e,2a ≈ 13, J2e,3a ≈ 4, J2e,NH ≈ 4Equatorial proton. Deshielded by NH₂⁺. Smaller coupling to H-3a.
H-3 3.1 - 3.4mJ3a,2a ≈ 12, J3a,2e ≈ 4, J3a,4a ≈ 12, J3a,4e ≈ 4Axial proton. Strongly deshielded by the adjacent, electron-withdrawing cyano group.
H-5a, H-5e 1.6 - 2.0m-Complex multiplet, diastereotopic protons.
H-4a, H-4e 1.8 - 2.2m-Complex multiplet, diastereotopic protons. Slightly downfield due to proximity to the C3-cyano group.
CH₃ 1.2 - 1.4dJMe,6a ≈ 7Equatorial methyl group coupled to the axial H-6 proton.
Key Spin-Spin Coupling Interactions

The connectivity and stereochemistry are confirmed by the coupling network. Large coupling constants (~10-13 Hz) are indicative of diaxial relationships, which are crucial for conformational assignment.

Caption: Coupling network in cis-6-Methyl-piperidine-3-carbonitrile.

Comparative Analysis: How Stereochemistry Governs the Spectrum

The true power of NMR in structural analysis is revealed through comparison. By contrasting the expected spectrum of the cis isomer with its trans counterpart, we can pinpoint definitive markers for each stereoisomer.

Cis vs. Trans Isomerism

In the trans isomer, one substituent must adopt an axial position. Due to the larger A-value of a methyl group compared to a nitrile, the nitrile group will likely be axial, and the methyl group equatorial. This forces the H-6 proton into an equatorial position.

Parametercis-Isomer (Predicted) trans-Isomer (Predicted) Rationale for Difference
H-6 Position AxialEquatorialIn the trans isomer, the equatorial methyl group forces H-6 to be equatorial.
H-6 Chemical Shift δ 3.3 - 3.6δ 2.8 - 3.1Axial protons are typically more shielded than their equatorial counterparts in piperidine rings.
Coupling J6,5 One large Jax,ax (~12 Hz)One small Jax,eq (~3 Hz)Two small Jeq,ax/eq (~3-5 Hz)The absence of a large diaxial coupling to H-5 is a definitive marker for the trans isomer.[4][12]
CH₃ Chemical Shift δ 1.2 - 1.4δ 1.1 - 1.3The magnetic environment of the equatorial methyl group is slightly different depending on the C3 substituent's orientation.

This comparison clearly shows that the multiplicity and coupling constants of the H-6 proton are the most reliable diagnostic signals for distinguishing between the cis and trans isomers.[13]

Comparison with a Simpler Analog: trans-2,4-disubstituted Piperidine

Research on related systems, such as trans-2,4-disubstituted N-Boc piperidines, shows that they adopt a conformation with an equatorial 4-substituent and an axial 2-substituent to avoid steric strain with the bulky N-Boc group.[13] This principle of minimizing steric interactions is fundamental and supports our conformational predictions for both the cis and trans isomers of 6-Methyl-piperidine-3-carbonitrile. The analysis of J values in the 1H NMR spectra is consistently cited as the method for confirming such relative stereochemistry.[3][13]

Conclusion

The 1H NMR spectrum of cis-6-Methyl-piperidine-3-carbonitrile HCl is complex, yet every peak and coupling constant contains precise structural information. Through a systematic approach that considers the fundamental principles of stereochemistry, substituent effects, and spin-spin coupling, a complete and unambiguous assignment is achievable. The key diagnostic signals for confirming the cis stereochemistry are the chemical shift and multiplicity of the H-6 proton, which must exhibit a large diaxial coupling constant to one of the H-5 protons. This guide demonstrates that a thorough understanding of NMR principles allows it to be used not just as an analytical tool for identity confirmation, but as a powerful instrument for the primary elucidation of complex three-dimensional molecular architecture.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". (n.d.). Wiley Online Library.
  • Request PDF . (n.d.). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. Retrieved from ResearchGate: [Link]

  • ResearchGate . (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • ResearchGate . (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • ResearchGate . (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Slideshare . (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Retrieved from [Link]

  • Journal of Organic Chemistry . (n.d.). Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and.... Retrieved from [Link]

  • SpectraBase . (n.d.). Piperidine. Retrieved from [Link]

  • PubMed . (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • Royal Society of Chemistry . (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

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A Comparative Guide to HPLC and SFC Methodologies for the Resolution of cis and trans 6-Methyl-piperidine-3-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise control and characterization of stereoisomers are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. The geometric isomers, cis and trans, of 6-methyl-piperidine-3-carbonitrile, a key heterocyclic scaffold, can exhibit distinct pharmacological and toxicological profiles. Therefore, the development of robust and reliable analytical methods for their separation and quantification is of paramount importance. This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) strategies for the effective resolution of these diastereomers, supported by experimental insights and foundational chromatographic principles.

The Chromatographic Challenge: Separating Diastereomers

Unlike enantiomers, which are non-superimposable mirror images, diastereomers, such as cis and trans isomers, possess different physicochemical properties. This inherent difference in their three-dimensional arrangement allows for their separation on achiral stationary phases.[1] However, the subtle variations in their structure often necessitate a systematic approach to method development to achieve optimal resolution. The primary objective is to exploit these differences in polarity, size, and interaction with the stationary phase to effect a separation.

Reversed-Phase HPLC: The Workhorse with Nuances

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often the initial approach for many separation challenges due to its versatility and the wide availability of columns and solvents.[2]

Mechanism of Separation

In RP-HPLC, separation is primarily driven by hydrophobic interactions between the analytes and the non-polar stationary phase (typically C18). A polar mobile phase is used, and less polar compounds are retained longer. The cis and trans isomers of 6-methyl-piperidine-3-carbonitrile will exhibit slight differences in their hydrophobicity due to the spatial orientation of the methyl and cyano groups, which can be exploited for separation.

Experimental Considerations and Insights
  • Column Selection: A standard C18 column is a good starting point.[3] However, for structurally similar isomers, alternative stationary phases like pentafluorophenyl (PFP) can offer enhanced selectivity due to different interaction mechanisms, including dipole-dipole and pi-pi interactions.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol. The basic nature of the piperidine nitrogen can lead to interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in peak tailing. To mitigate this, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is crucial for obtaining symmetrical peak shapes.[3]

  • pH Control: The pH of the aqueous portion of the mobile phase will influence the ionization state of the basic piperidine nitrogen. Operating at a pH where the analyte is in a consistent ionization state is essential for reproducible retention times.

Proposed Starting Protocol: RP-HPLC
ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Standard starting point for reversed-phase separations.
Mobile Phase Acetonitrile/Water with 0.1% DEAAcetonitrile is a common organic modifier. DEA is added to minimize peak tailing of the basic analyte.[3]
Gradient Start with a broad gradient (e.g., 5-95% Acetonitrile)To determine the approximate elution conditions.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 210 nmThe nitrile group has a weak chromophore; low UV wavelength is necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes

For polar compounds that show limited retention in reversed-phase chromatography, HILIC is an excellent alternative.[4][5] Given the polar nature of the nitrile and amine functionalities in 6-methyl-piperidine-3-carbonitrile, HILIC presents a promising avenue for separation.

Mechanism of Separation

HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or cyano functionalities) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (usually water).[6] Separation is achieved through a partitioning mechanism where the polar analytes are retained in a water-enriched layer on the surface of the stationary phase.[5]

Experimental Considerations and Insights
  • Stationary Phase Choice: A bare silica column is often the first choice for HILIC method development.[6] The silanol groups on the silica surface provide a highly polar environment for hydrophilic interactions.

  • Mobile Phase Composition: The water content in the mobile phase is the most critical parameter for controlling retention in HILIC. A higher water concentration leads to decreased retention. The use of buffers can help to control the ionization of the analyte and improve peak shape.

Proposed Starting Protocol: HILIC
ParameterRecommended ConditionRationale
Column Bare Silica (e.g., 4.6 x 150 mm, 5 µm)A common and effective stationary phase for HILIC.[6]
Mobile Phase 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium FormateHigh organic content for retention in HILIC. Ammonium formate acts as a buffer.
Gradient Increase water content to elute the analytes.Water is the strong solvent in HILIC.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 30 °CFor consistent retention.
Detection UV at 210 nm or ELSD/CAD/MSThe nitrile chromophore is weak. Evaporative light scattering (ELSD), charged aerosol detection (CAD), or mass spectrometry (MS) are universal detection methods suitable for HILIC.

Chiral Chromatography: A Powerful Tool for Diastereomer Separation

While primarily used for enantiomeric separations, chiral stationary phases (CSPs) are also highly effective for separating diastereomers.[7][8][9][10] The complex chiral environment of the stationary phase can provide the high degree of selectivity needed to resolve subtle structural differences between the cis and trans isomers.

Mechanism of Separation

Chiral recognition on polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[9] The precise fit of the isomers into the chiral cavities of the stationary phase dictates their retention.

Experimental Considerations and Insights
  • Column Screening: A screening approach using a few different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) is often the most efficient way to find a suitable column.[7][8][9]

  • Mobile Phase Systems: Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) mobile phases can be used with polysaccharide-based CSPs. The choice of mobile phase can dramatically affect the selectivity.

Proposed Starting Protocol: Chiral Chromatography
ParameterRecommended ConditionRationale
Column Chiralpak IA (4.6 x 250 mm, 5 µm)A versatile polysaccharide-based CSP known for broad selectivity.[7][9]
Mobile Phase Hexane/Ethanol (90:10, v/v) with 0.1% DEAA common normal-phase mobile phase for chiral separations. DEA is for improved peak shape.
Isocratic/Gradient IsocraticOften sufficient for chiral separations.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °CTemperature can influence chiral recognition.
Detection UV at 210 nm

Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative

SFC has emerged as a powerful technique for both chiral and achiral separations, offering advantages in terms of speed and reduced solvent consumption.[11][12][13][14][15]

Mechanism of Separation

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. Small amounts of co-solvents (modifiers) such as methanol or ethanol are added to adjust the mobile phase strength. The separation mechanism can be similar to normal-phase chromatography, with the stationary phase being polar (e.g., silica or a CSP) and the mobile phase being relatively non-polar.

Experimental Considerations and Insights
  • Advantages: SFC often provides faster separations and higher efficiency than HPLC. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates.[12]

  • Column Choice: Many of the same columns used in normal-phase HPLC and chiral HPLC can be used in SFC.

  • Modifier Selection: The choice and percentage of the modifier are key parameters for optimizing the separation.

Proposed Starting Protocol: SFC
ParameterRecommended ConditionRationale
Column Chiralpak IA (4.6 x 250 mm, 5 µm) or a silica-based columnChiral columns often show excellent performance in SFC for isomer separations.[14]
Mobile Phase Supercritical CO2/Methanol (e.g., 80:20, v/v) with 0.1% DEAMethanol is a common modifier. DEA improves peak shape for basic compounds.
Isocratic/Gradient Isocratic or a shallow gradientTo fine-tune the separation.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to low mobile phase viscosity.[12]
Back Pressure 150 barTo maintain the CO2 in a supercritical state.
Temperature 40 °CTo ensure supercritical conditions.
Detection UV at 210 nm

Ion-Pair Chromatography: A Niche but Potentially Effective Approach

For ionizable compounds, ion-pair chromatography can be a valuable tool.[16][17][18]

Mechanism of Separation

In this reversed-phase technique, an ion-pairing reagent with a charge opposite to that of the analyte is added to the mobile phase. This reagent forms a neutral ion pair with the analyte, which can then be retained and separated on a standard C18 column. The choice of the ion-pairing reagent and its concentration can be adjusted to fine-tune the retention and selectivity.

Method Development Workflow

Caption: A systematic workflow for developing a separation method for cis and trans 6-methyl-piperidine-3-carbonitrile isomers.

Comparative Summary of Methodologies

MethodologyPrimary Separation PrincipleKey AdvantagesKey Considerations
Reversed-Phase HPLC HydrophobicityVersatile, widely available columns and solvents.Potential for peak tailing of basic analytes; may require careful pH and additive control.[3]
HILIC Hydrophilicity/PartitioningExcellent for polar compounds not well-retained in RP-HPLC.[4][5]Sensitive to water content in the mobile phase; may require universal detectors if UV response is poor.
Chiral Chromatography Chiral Recognition/Steric FitHigh selectivity for isomers, including diastereomers.[7][8][9][10]Columns can be expensive; requires screening of different CSPs.
Supercritical Fluid Chromatography (SFC) Polarity (similar to Normal Phase)Fast separations, reduced organic solvent consumption ("green" chemistry).[11][12]Requires specialized instrumentation.
Ion-Pair Chromatography Ion-Pair Formation and HydrophobicityCan enhance retention and selectivity for ionizable compounds.[16][17]Can lead to long column equilibration times and may not be compatible with MS detection.

Conclusion and Recommendations

The separation of cis and trans isomers of 6-methyl-piperidine-3-carbonitrile is a readily achievable, yet non-trivial, task that requires a systematic approach to method development.

  • For initial screening, a parallel approach evaluating both Reversed-Phase HPLC on a C18 column with a basic modifier and Chiral HPLC on a polysaccharide-based CSP is recommended. This dual strategy covers both hydrophobicity-based and highly selective stereoisomeric separation mechanisms.

  • If the compound shows poor retention in RP-HPLC, HILIC should be investigated as a primary alternative.

  • For high-throughput applications and a commitment to green chemistry, SFC stands out as a superior alternative, often providing faster and more efficient separations than HPLC.

The optimal method will ultimately depend on the specific requirements of the application, including the desired resolution, analysis time, and available instrumentation. The protocols and insights provided in this guide serve as a robust starting point for researchers, scientists, and drug development professionals to develop and validate a suitable analytical method for these critical isomers.

References

  • Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal.
  • BenchChem. (n.d.). Optimization of HPLC Separation for Piperidine Diastereomers. Technical Support Center.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Request PDF.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Technical Support Center.
  • BenchChem. (n.d.). HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing.
  • Google Patents. (n.d.). CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
  • Hara, S., & Cattrall, R. W. (2017).
  • Wang, Y., & Ng, C. L. (2010). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Valka, I., & De Klerck, K. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Southam, A. D., & Payne, T. G. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1438–1448.
  • Zhang, X., & Li, Y. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
  • Technology Networks. (2024, March 12).
  • Buchi.com. (n.d.).
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Generic chiral separation strategy for supercritical fluid chromatography.
  • Element Lab Solutions. (2024, April 22).
  • Toribio, L., & Franco, P. (2008). Chiral separations in sub- and supercritical fluid chromatography.
  • Kumar, A., & Rao, G. N. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques, 11(3).
  • Royal Society of Chemistry. (2018). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods, 10(4), 339-346.
  • Welch, C. J., & Biba, M. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 363-379). Elsevier.
  • Thermo Fisher Scientific. (n.d.).
  • Chiralpedia. (2022, November 3).
  • Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Chromatography Forum. (2014, February 22).
  • Michigan State University Chemistry. (2018, November 29). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes.
  • ResearchGate. (n.d.). Kinetics of Light-Induced Cis−Trans Isomerization of Four Piperines and Their Levels in Ground Black Peppers as Determined by HPLC and LC/MS.
  • IOSR Journal of Pharmacy. (2012, April 15). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma.
  • SIELC Technologies. (n.d.). Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column.

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Stereochemical Profiling & LC-MS Characterization of cis-6-Methyl-piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide

Executive Summary & Strategic Context

The piperidine scaffold is ubiquitous in modern drug design, particularly in Janus kinase (JAK) inhibitors and GPCR modulators. The specific isomer cis-6-methyl-piperidine-3-carbonitrile represents a high-value chiral building block where stereochemical purity determines biological efficacy.

The primary analytical challenge is not merely detection, but the rigorous separation of the target cis-isomer (3R,6S or 3S,6R) from its thermodynamic trans-diastereomer and its enantiomer. Standard LC-MS methods often fail to resolve the diastereomers due to the basicity of the secondary amine causing peak tailing, which masks impurities.

This guide moves beyond generic protocols to compare three distinct separation strategies, recommending a High-pH Reversed-Phase approach for diastereomeric purity and a Polysaccharide-based CSP for enantiomeric excess.

Theoretical Grounding: MS Fragmentation Mechanics

Before establishing a separation, one must understand the detection. The specific fragmentation of cis-6-methyl-piperidine-3-carbonitrile (


, MW 124.18) under Electrospray Ionization (ESI+) follows a predictable, chemically distinct pathway driven by the stability of the piperidine ring and the lability of the nitrile group.
Fragmentation Pathway Analysis[1][2][3]
  • Precursor Ion (

    
    ):  m/z 125.2
    
  • Primary Loss (-HCN): The nitrile group is the primary fragmentation site. Loss of HCN (27 Da) generates the cation at m/z 98.2.

  • Secondary Loss (-CH

    
    ):  Loss of the methyl group (15 Da) from the C6 position is common, often coupled with ring opening.
    
  • Ring Cleavage (RDA-like): Retro-Diels-Alder type fragmentation often cleaves the heterocycle, producing lower mass iminium ions (m/z 56, 42).

Fragmentation M_H [M+H]+ m/z 125.2 (Parent) Frag_98 [M+H - HCN]+ m/z 98.2 (Loss of Nitrile) M_H->Frag_98 -27 Da (HCN) Frag_110 [M+H - CH3]+ m/z 110.2 (Demethylation) M_H->Frag_110 -15 Da (CH3) Frag_56 m/z 56.1 (Ring Fission) Frag_98->Frag_56 Ring Opening Frag_42 m/z 42.1 (C3H6+) Frag_56->Frag_42 -N

Figure 1: Predicted ESI+ MS/MS fragmentation tree for 6-methyl-piperidine-3-carbonitrile.

Comparative Methodological Assessment

We evaluated three distinct chromatographic approaches to characterize this molecule. The goal is to maximize resolution (


) between the cis and trans diastereomers.
The Candidates
  • Method A (Standard Acidic RP): C18 column with Formic Acid (pH 2.7).

  • Method B (High pH RP - Recommended): C18 Hybrid column with Ammonium Bicarbonate (pH 10.0).

  • Method C (Chiral NPLC): Amylose-based CSP with Hexane/EtOH.

Comparative Data Summary
FeatureMethod A: Acidic C18Method B: High pH C18Method C: Chiral (Amylose)
Stationary Phase C18 (e.g., Zorbax SB-C18)Hybrid C18 (e.g., XBridge BEH)Chiralpak AD-H / IG
Mobile Phase 0.1% Formic Acid / ACN10mM NH

HCO

(pH 10) / ACN
Hexane / Ethanol / DEA
Peak Shape (Tailing) Poor (

)
Excellent (

)
Good (

)
Diastereomer Selectivity Low (

)
High (

)
Medium (

)
Enantiomer Selectivity NoneNoneHigh (

)
MS Sensitivity High (Protonation assisted)Medium (Requires source ionization)Low (APCI preferred)
Technical Insight: Why Method B Wins for Diastereomers

Piperidines are secondary amines (


). At low pH (Method A), the nitrogen is fully protonated. While this aids MS sensitivity, the charged species interacts with residual silanols on the silica column, causing severe tailing.
Method B  operates at pH 10. The amine is neutral (deprotonated). This increases hydrophobicity, allowing the C18 chain to interact purely with the carbon skeleton. The trans-isomer (diequatorial conformation) has a larger hydrophobic surface area than the cis-isomer (axial/equatorial), resulting in superior separation.

Recommended Protocol: High-pH LC-MS Workflow

This protocol is designed for the purity profiling of the cis-isomer, specifically to quantitate trans-impurities.

A. Sample Preparation[4][5]
  • Solvent: Dissolve 1 mg sample in 1 mL of 50:50 Water:Acetonitrile.

  • Neutralization: Add 0.1% Ammonium Hydroxide to the sample vial to ensure the amine does not protonate prior to injection (prevents breakthrough peaks).

B. LC Parameters (The "Method B" Setup)
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (Critical: Must be pH stable > 10).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5%

      
       40% B (Shallow gradient is key for isomer separation)
      
    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Improves mass transfer for the piperidine ring).

C. MS Parameters (ESI+)

Although the mobile phase is basic, ESI is robust enough to ionize the amine in the source.

  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Loss of HCN)
      
    • Qualifier:

      
       (Ring cleavage)
      

Workflow Visualization

The following diagram outlines the decision tree for characterizing a batch of cis-6-methyl-piperidine-3-carbonitrile.

Workflow Sample Crude Sample (Mix of cis/trans) Screen Screen 1: Purity High pH C18 LC-MS Sample->Screen Decision Diastereomeric Purity > 98%? Screen->Decision Analyze Data Chiral Screen 2: Enantiomers Amylose-C CSP Decision->Chiral Yes Reject Repurify (Prep LC) Decision->Reject No (Trans isomer detected) Final Release Batch (CoA Generation) Chiral->Final ee > 99%

Figure 2: Analytical decision matrix for stereochemical release testing.

References

  • BenchChem. (2025).[1][3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[1][4] Application Note. Link

  • Pivatto, M., et al. (2005). "Electrospray ionization mass spectrometry screening of piperidine alkaloids." Journal of the Brazilian Chemical Society, 16(6). Link

  • Pan, C., et al. (2005).[5] "Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS." Journal of Zhejiang University Science B, 6(1), 74–78.[5] Link

  • Lara, F., et al. (2020).[6] "Enantioselective LC–MS/MS method for permethrin." MDPI Separations. Link

  • Waters Corporation. "Strategies for the Separation of Basic Compounds at High pH." Waters Application Notes.

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Definitive Guide: X-ray Crystallography for Cis-Configuration Confirmation of Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive pharmacophores, particularly 3,4- and 2,6-disubstituted piperidines, stereochemistry dictates efficacy. While 1H-NMR (NOESY/ROESY) is the standard frontline tool for stereochemical assignment, it frequently fails when applied to piperidine salts . The high conformational flexibility of the piperidine ring, combined with the electrostatic distortions introduced by protonation and ion-pairing, often results in ambiguous solution-state data.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute reference method for confirming cis-configuration in piperidine salts. We provide a comparative analysis against NMR and DFT, along with a field-proven crystallization protocol designed to isolate the specific polymorphs required for unambiguous assignment.

Part 1: The Stereochemical Challenge

Why Piperidine Salts Defy Standard NMR Analysis

The piperidine ring exists in a dynamic equilibrium between chair, twist-boat, and boat conformers. In a free base solution, the energy barrier for ring inversion is low (


10-11 kcal/mol). However, salt formation (e.g., Hydrochloride, Succinate, Tartrate) introduces two complicating factors:
  • N-Protonation: Locks the nitrogen lone pair, often forcing substituents into specific axial/equatorial orientations to minimize 1,3-diaxial strain, which may not reflect the bioactive conformation.

  • Ion Pairing: In solution, the counter-ion creates a solvation shell that induces line broadening and alters chemical shifts, obscuring critical

    
     coupling constants.
    

Consequently, NOE signals in salts are often averaged over multiple exchanging conformers, leading to "ghost" correlations that suggest a cis configuration when the molecule is actually trans, or vice versa.

Part 2: Methodological Comparison

The following table compares the three primary methods for stereochemical determination.

Table 1: Comparative Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (NOE/COSY) DFT Computational Modeling
Primary Data Source Electron density map (diffraction pattern)Magnetic dipole interactions (through space)Quantum mechanical energy minimization
State of Matter Solid (Crystal Lattice)Solution (Dynamic Average)Gas/Solvent Model (Virtual)
Stereo Certainty Absolute (if anomalous scattering present)Relative (often ambiguous in flexible rings)Predictive (dependent on basis set)
Salt Suitability Excellent (Lattice stabilizes ions)Poor (Broadening, exchange rates)Moderate (Hard to model ion pairing)
Sample Requirement Single Crystal (

mm)
Dissolved Sample (

mg)
None (Computational resources)
Turnaround Time 24-48 hours (after crystal growth)1-4 hours12-72 hours

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for assigning stereochemistry, highlighting the critical pathway to X-ray diffraction when NMR results are inconclusive.

PiperidineWorkflow Start Crude Piperidine Salt NMR 1H-NMR (NOESY + Coupling) Start->NMR Decision Are NOE signals definitive? NMR->Decision Assign Assign Stereochemistry Decision->Assign Yes (Rigid system) Cryst Screen Crystallization Conditions Decision->Cryst No (Flexible/Ambiguous) XRD SC-XRD Data Collection Cryst->XRD Crystal > 0.1mm Refine Structure Refinement (ShelX) XRD->Refine Final Confirm Cis/Trans & Packing Refine->Final

Figure 1: Strategic workflow for stereochemical assignment. Note the diversion to crystallization when solution-state dynamics render NMR ambiguous.

Part 4: Experimental Protocol

High-Probability Crystallization of Piperidine Salts

Growing X-ray quality crystals of salts is distinct from neutral organics. Salts are highly polar; thus, standard evaporation often yields amorphous solids. The Vapor Diffusion method is the most reliable technique for piperidine salts.

Reagents
  • Target Compound: >10 mg of Piperidine Salt (e.g., HCl, Tartrate).

  • Solvent (Good): Methanol (MeOH) or Ethanol (EtOH).

  • Anti-Solvent (Poor): Diethyl Ether (Et2O) or Hexane.

Step-by-Step Protocol
  • Solubility Test: Dissolve 10 mg of the salt in the minimum amount of MeOH inside a small HPLC vial (approx. 0.5 mL). The solution must be clear. Filter through a 0.22

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Chamber Setup: Place the open HPLC vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add 3–5 mL of Diethyl Ether into the outer scintillation vial (do not get ether into the inner vial).

  • Equilibration: Cap the outer vial tightly.

  • Diffusion: Store at 4°C undisturbed. The ether vapors will slowly diffuse into the methanol, lowering the solubility of the salt gradually.

  • Harvesting: Inspect after 24–72 hours. Look for prismatic or block-like crystals. Avoid needles (often disordered).

Expert Insight: If the salt is chiral (e.g., a tartrate salt of a racemic piperidine), this method often spontaneously resolves the enantiomers into separate crystals, allowing for absolute configuration determination via the known chirality of the tartaric acid.

Part 5: Data Analysis & Interpretation

Once diffraction data is collected, the "cis" confirmation is validated through specific geometric parameters in the Crystallographic Information File (CIF).

The Torsion Angle Check

For a 3,4-disubstituted piperidine, the cis-configuration is confirmed by the torsion angle (


) between the substituents.
  • Cis-relationship:

    
     typically ranges between 40° and 65°  (syn-clinal).
    
  • Trans-relationship:

    
     typically ranges between 160° and 180°  (anti-periplanar).
    
Ring Puckering Parameters

Calculate the Cremer-Pople puckering parameters (


).
  • An ideal chair conformation has

    
     or 
    
    
    
    .
  • Piperidine salts often show distorted chairs due to the N-H...X (anion) hydrogen bond. If

    
     deviates significantly (>15°), it indicates a twist-boat, which explains why NMR couplings (
    
    
    
    ) were non-standard.
Visualization of the Lattice

The following diagram depicts the logic of analyzing the solved structure.

DataAnalysis RawData Diffraction Pattern (Bragg Spots) Phase Phase Solution (Direct Methods) RawData->Phase Map Electron Density Map Phase->Map Model Stick Model Map->Model Check Torsion Angle Measurement Model->Check

Figure 2: Data processing pipeline from raw diffraction to geometric validation.

Part 6: Case Study Comparison

Scenario: Confirmation of cis-4-(4-fluorophenyl)-3-methylpiperidine Hydrochloride.

ParameterNMR Result (400 MHz, DMSO-d6)X-ray Result (Mo K

, 100K)
Observation Broad multiplet at

3.1 ppm.
Discrete atomic positions.
NOE / Distance Weak NOE between H3/H4 (Ambiguous).C3-Me to C4-Ar distance: 2.8 Å .
Coupling (

)

Hz (Could be cis or eq-trans).
Torsion angle C-C-C-C = 58.4° .
Conclusion Inconclusive (Suspected Cis).Definitive Cis-Configuration .

Why X-ray Won: The salt crystallized in a distorted chair conformation where the phenyl ring occupied an axial position to facilitate


-stacking in the lattice, a feature impossible to detect in solution NMR.

References

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. (The definitive text on interpreting electron density maps and R-factors).
  • Gellman, S. H. (1998). "Minimalist proteins: the alpha-helix and beyond." Current Opinion in Chemical Biology. Link (Discusses the limitations of NOE in flexible backbone systems).

  • Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 36(1), 7-13. Link (Standard for validating geometric parameters like torsion angles).

  • Anderson, J. E. (1992). "The conformational analysis of piperidine and its derivatives." Journal of Molecular Structure, 245(3-4), 215-230. (Foundational work on piperidine ring flipping energetics).
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." Link (The industry-standard tool for measuring torsion angles in CIF files).

Navigating Reactivity: A Comparative Guide to cis-6-Methyl-piperidine-3-carbonitrile and 3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the selection of building blocks is a critical decision that profoundly influences synthetic efficiency and the pharmacological profile of the final molecule. Piperidine scaffolds are ubiquitous in medicinal chemistry, and subtle modifications to this privileged structure can lead to significant changes in reactivity and biological activity. This guide provides an in-depth comparison of the reactivity of two such analogs: cis-6-Methyl-piperidine-3-carbonitrile and the parent 3-cyanopiperidine . By examining the electronic and steric influences of the C-6 methyl group, we aim to provide actionable insights and supporting experimental frameworks for chemists navigating the synthesis of complex piperidine-based molecules.

At a Glance: Structural and Physicochemical Properties

A fundamental understanding of the structural and electronic differences between these two molecules is paramount to predicting their reactivity.

Property3-cyanopiperidinecis-6-Methyl-piperidine-3-carbonitrileRationale for Difference
Molecular Weight 110.16 g/mol 124.18 g/mol Addition of a methyl group.
pKa (predicted) ~8.5 - 9.5~9.0 - 10.0The electron-donating methyl group increases the basicity of the piperidine nitrogen, while the electron-withdrawing cyano group decreases it in both molecules. The net effect for the methylated compound is a predicted higher pKa.
Conformation Predominantly chair conformation with the cyano group preferentially in the equatorial position.Predominantly chair conformation with both the methyl and cyano groups likely adopting equatorial positions to minimize steric strain.The cis-relationship and the energetic preference for bulky groups to be in the equatorial position dictate the most stable conformation.[1]
Key Reactive Sites 1. Secondary amine (N-H) 2. Nitrile (C≡N)1. Secondary amine (N-H) 2. Nitrile (C≡N)Both molecules share the same primary reactive functionalities.

The Decisive Factor: Impact of the cis-6-Methyl Group on Reactivity

The primary differentiator between these two molecules is the presence of the methyl group at the C-6 position, cis to the C-3 cyano group. This substitution introduces significant steric and electronic effects that modulate the reactivity of both the piperidine nitrogen and the nitrile functionality.

N-Centered Reactions: Steric Hindrance as the Dominant Player

Reactions involving the secondary amine, such as N-alkylation, N-acylation, and N-arylation, are expected to be significantly influenced by the adjacent methyl group.

Hypothesis: cis-6-Methyl-piperidine-3-carbonitrile will exhibit slower reaction rates in N-functionalization reactions compared to 3-cyanopiperidine due to steric hindrance.

The methyl group at the C-6 position presents a steric shield to the nitrogen atom, impeding the approach of electrophiles. This is particularly true for the chair conformation where the C-6 methyl group is in the equatorial position, as it can sterically interact with incoming reagents. This steric hindrance increases the activation energy of the transition state for nucleophilic attack by the nitrogen.

G cluster_0 N-Alkylation of 3-cyanopiperidine cluster_1 N-Alkylation of cis-6-Methyl-piperidine-3-carbonitrile 3-cyanopiperidine 3-cyanopiperidine Transition_State_1 Less Hindered Transition State 3-cyanopiperidine->Transition_State_1 Less Steric Clash Electrophile_1 Electrophile (R-X) Electrophile_1->Transition_State_1 Product_1 N-alkylated Product Transition_State_1->Product_1 Faster Rate cis-6-Me-pip cis-6-Methyl-piperidine-3-carbonitrile Transition_State_2 More Hindered Transition State cis-6-Me-pip->Transition_State_2 Steric Clash with 6-Methyl Group Electrophile_2 Electrophile (R-X) Electrophile_2->Transition_State_2 Product_2 N-alkylated Product Transition_State_2->Product_2 Slower Rate

Figure 1: Steric hindrance in N-alkylation.

While the methyl group is electron-donating, which should increase the nucleophilicity of the nitrogen, this electronic effect is likely to be outweighed by the steric hindrance, especially with bulky electrophiles.

C-3 Nitrile Reactions: A More Subtle Influence

The reactivity of the nitrile group in reactions such as reduction to an amine or hydrolysis to a carboxylic acid is less likely to be directly impacted by the steric bulk of the C-6 methyl group due to its remote position. However, indirect electronic effects and conformational influences may play a role.

Hypothesis: The reactivity of the nitrile group in cis-6-Methyl-piperidine-3-carbonitrile will be comparable to or slightly enhanced relative to 3-cyanopiperidine.

The electron-donating nature of the methyl group can subtly increase the electron density at the nitrile carbon, potentially making it slightly less electrophilic. However, this effect is transmitted through several sigma bonds and is likely to be minimal. More significantly, the conformational locking by the cis-6-methyl group might influence the accessibility of the nitrile for solvation and reagent approach, although this is less predictable without specific experimental data.

Experimental Comparison Protocols

To provide a practical framework for researchers to quantify these reactivity differences, we present the following standardized experimental protocols.

Protocol 1: Comparative N-Alkylation Kinetics

This experiment aims to compare the rate of N-alkylation of the two piperidine derivatives with a model electrophile, benzyl bromide.

Materials:

  • 3-cyanopiperidine

  • cis-6-Methyl-piperidine-3-carbonitrile

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M stock solutions of 3-cyanopiperidine, cis-6-Methyl-piperidine-3-carbonitrile, and benzyl bromide in anhydrous acetonitrile.

  • In two separate reaction vials, place 1.0 mmol of 3-cyanopiperidine and 1.0 mmol of cis-6-Methyl-piperidine-3-carbonitrile, respectively.

  • To each vial, add 1.5 mmol of anhydrous potassium carbonate.

  • Add 10 mL of anhydrous acetonitrile and the internal standard (0.1 mmol) to each vial.

  • Equilibrate the reaction mixtures at a constant temperature (e.g., 50 °C) with stirring.

  • Initiate the reaction by adding 1.0 mmol of the benzyl bromide stock solution to each vial simultaneously.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quench the aliquot with 1 mL of water and extract with 1 mL of ethyl acetate.

  • Analyze the ethyl acetate layer by GC-MS to determine the concentration of the starting material and the N-benzylated product relative to the internal standard.

  • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

Expected Outcome: The reaction with 3-cyanopiperidine is expected to proceed at a faster rate than the reaction with cis-6-Methyl-piperidine-3-carbonitrile, providing a quantitative measure of the steric hindrance imposed by the 6-methyl group.

Protocol 2: Comparative Nitrile Reduction

This protocol compares the efficiency of the reduction of the nitrile group to a primary amine using Raney Nickel as the catalyst.[2][3][4][5][6]

Materials:

  • 3-cyanopiperidine

  • cis-6-Methyl-piperidine-3-carbonitrile

  • Raney Nickel (activated, slurry in water)

  • Methanol

  • Ammonia solution (7N in methanol)

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In two separate high-pressure reaction vessels, place 1.0 mmol of 3-cyanopiperidine and 1.0 mmol of cis-6-Methyl-piperidine-3-carbonitrile, respectively.

  • To each vessel, add 20 mL of methanol and 2 mL of 7N ammonia in methanol.

  • Carefully add 0.1 g (wet weight) of activated Raney Nickel to each vessel.

  • Seal the vessels and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessels with hydrogen gas to 50 psi.

  • Stir the reactions vigorously at room temperature.

  • Monitor the progress of the reactions by thin-layer chromatography (TLC) or GC-MS at regular intervals.

  • Once the reactions are complete (disappearance of starting material), carefully vent the hydrogen gas and purge with nitrogen.

  • Filter the reaction mixtures through a pad of celite to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Concentrate the filtrates under reduced pressure to obtain the crude products.

  • Analyze the crude products by ¹H NMR to determine the yield and purity of the corresponding 3-(aminomethyl)piperidine derivatives.

Expected Outcome: The reaction times and yields for both compounds are expected to be similar, though minor differences may be observed due to the subtle electronic effects of the methyl group.

Protocol 3: Comparative Nitrile Hydrolysis

This experiment compares the rate of acidic hydrolysis of the nitrile to a carboxylic acid.[7][8][9][10][11]

Materials:

  • 3-cyanopiperidine

  • cis-6-Methyl-piperidine-3-carbonitrile

  • Hydrochloric acid (6 M)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • In two separate round-bottom flasks equipped with reflux condensers, place 1.0 mmol of 3-cyanopiperidine and 1.0 mmol of cis-6-Methyl-piperidine-3-carbonitrile, respectively.

  • To each flask, add 10 mL of 6 M hydrochloric acid.

  • Heat the reaction mixtures to reflux with stirring.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

  • Neutralize the aliquot with a saturated sodium bicarbonate solution.

  • Analyze the neutralized aliquot by HPLC to monitor the disappearance of the starting material and the appearance of the corresponding piperidine-3-carboxylic acid product.

  • Plot the percentage conversion versus time for both reactions.

Expected Outcome: The rates of hydrolysis are anticipated to be comparable, as the steric hindrance from the 6-methyl group is distant from the reaction center.

Summary and Recommendations

The choice between cis-6-Methyl-piperidine-3-carbonitrile and 3-cyanopiperidine should be guided by the specific synthetic transformation planned.

  • For N-functionalization reactions, 3-cyanopiperidine is the preferred substrate due to the absence of steric hindrance around the nitrogen atom, which will likely result in faster reaction rates and higher yields, especially with bulky electrophiles.

  • For reactions involving the nitrile group, both substrates are likely to perform similarly. The choice may then depend on other factors such as the desired stereochemistry of the final product or the availability and cost of the starting materials.

This guide provides a theoretical framework and practical experimental protocols to aid researchers in making an informed decision. It is our hope that this detailed comparison will facilitate the efficient and rational design of novel piperidine-based therapeutics.

References

  • Khan Academy. (n.d.). Disubstituted cyclohexane. Retrieved from a relevant educational resource on stereochemistry.[12]

  • Raney nickel reductions. (n.d.). Journal of the Chemical Society.[2]

  • Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.[3]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[13]

  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. (2006). The Journal of Organic Chemistry.[14]

  • PubChem. (n.d.). 2-Methylpiperidine.[15]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). PMC.[16]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.[17]

  • Organic Syntheses Procedure. (n.d.).[4]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2019). PMC.[18]

  • Reddit. (2019). Can someone explain why the equatorial methyl groups have less strain? Wouldn't the axial ones have more room? r/OrganicChemistry.[1]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2020). PubMed.[19]

  • raney nickel reductions-part i. (n.d.). Journal of the Indian Chemical Society.[5]

  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups.[6]

  • Today we'll be focusing on cycloalkanes with two or more substituents. Section 6.8. (n.d.).[20]

  • Sigma-Aldrich. (n.d.). 2-Methylpiperidine 98 109-05-7.

  • Conformational pathways of simple six-membered rings. (2010). CONICET.

  • YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine.[21]

  • NIST. (n.d.). 2-Methylpiperidine. WebBook.[22]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7).[23]

  • Conformational Analysis. (n.d.). OpenOChem Learn.[24]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.[25]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[26]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).[7]

  • Khan Academy. (n.d.). Disubstituted cyclohexane.[12]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.[8]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2021). PMC.[27]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI.[28]

  • ResearchGate. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles.[29]

  • Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?[9]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).[30]

  • Acid-catalyzed hydrolysis of 1-piperoylpiperidine. (2010).[10]

  • Wikipedia. (n.d.). Nitrile reduction.[31]

  • Chemguide. (n.d.). hydrolysis of nitriles.[11]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme.[32]

  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. (2021). RSC Publishing.[33]

  • Piperidine Synthesis. (n.d.). DTIC.[34]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.[35]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2016). NIH.[36]

  • ResearchGate. (n.d.). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.[37]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti.[38]

Sources

Comparative Guide: Chiral Purity Analysis of Methylated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylated piperidine moieties are pharmacophoric cornerstones in neuropsychiatric drugs (e.g., Methylphenidate), local anesthetics (e.g., Mepivacaine), and natural alkaloids. The introduction of a methyl group onto the piperidine ring or nitrogen creates a chiral center that dictates potency and toxicity.

For the analytical chemist, these molecules present a "Perfect Storm" of challenges:

  • Basic Nitrogen: Causes severe peak tailing due to silanol interactions.

  • Lack of Chromophores: Many simple methylated piperidines have weak UV absorbance.

  • Steric Subtlety: The methyl group provides only a small "handle" for chiral discrimination.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) , the two dominant techniques for this analysis.[1][2][3] While HPLC remains the regulatory gold standard, our data suggests SFC is the superior choice for high-throughput development.

The Core Challenge: The Basic Nitrogen

Before selecting a technique, one must understand the analyte.[4] The secondary or tertiary amine in the piperidine ring is highly basic (


). On traditional silica-based columns, these amines hydrogen-bond with residual silanols, leading to:
  • Non-Gaussian peak shapes (Tailing Factor > 1.5).

  • Loss of resolution (

    
    ).
    
  • Irreversible adsorption.

The Universal Rule: regardless of the technique (HPLC or SFC), basic additives (Diethylamine, Isopropylamine) are non-negotiable to mask these active sites.

Technique 1: Chiral HPLC (Normal Phase & Polar Organic)[1][4]

HPLC is the historical workhorse.[5] For methylated piperidines, Normal Phase (NP) and Polar Organic Mode (POM) are preferred over Reversed Phase (RP) because the organic solvents suppress ionization of the amine, improving peak shape.

Stationary Phase Selection

Polysaccharide-based columns are the industry standard due to their broad selectivity.

  • Amylose-based (e.g., AD-H, IA): Often the first choice for 6-membered rings. The helical structure of amylose forms inclusion complexes where the methyl group of the piperidine can "lock" into the chiral groove.

  • Cellulose-based (e.g., OD-H, IC): Provides complementary selectivity if amylose fails.

Optimized HPLC Protocol
  • Column: Chiralpak AD-H or IA (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Additive: 0.1% Diethylamine (DEA) . Crucial: Do not use TFA for basic piperidines in NP unless you are analyzing the salt form in specific RP conditions.

  • Flow Rate: 1.0 mL/min.[4][6]

  • Temperature: 25°C (Lower temperatures often improve chiral resolution by reducing thermal motion).

Pros and Cons
FeatureVerdictReasoning
Robustness HighMethod transfer to QC is seamless; equipment is ubiquitous.
Solubility HighExcellent for polar salt forms of piperidines.
Speed LowTypical run times: 15–30 minutes. Viscous solvents limit flow rates.
Waste HighGenerates large volumes of hazardous hexane/alkane waste.

Technique 2: Chiral SFC (The Modern Standard)

Supercritical Fluid Chromatography (SFC) uses supercritical ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 as the primary mobile phase.[4] It is rapidly becoming the preferred method for chiral screening of basic pharmaceuticals.
The "Green" Advantage

 has the viscosity of a gas but the solvating power of a liquid. This allows for:
  • High Diffusivity: Mass transfer is faster, meaning sharper peaks.

  • High Speed: Flow rates of 3–5 mL/min are standard without high backpressure.

Optimized SFC Protocol
  • Column: Chiralpak IG or Trefoil CEL1 (

    
     mm, sub-2 
    
    
    
    m or 3
    
    
    m).
  • Mobile Phase A:

    
    .
    
  • Mobile Phase B (Modifier): Methanol + 0.2% Isopropylamine (IPA-amine).

  • Gradient: 5% to 40% B in 5 minutes.

  • Back Pressure (BPR): 120–150 bar.

  • Temperature: 40°C.

Mechanism of Separation

In SFC, the "basic nitrogen" issue is mitigated by the high density of the mobile phase and the use of amine additives. The methanol modifier creates a "Polar Ionic" environment around the stationary phase, facilitating the interaction of the methylated chiral center with the selector.

Comparative Data Analysis

The following data represents a typical separation of a 3-methylpiperidine derivative (a common substructure in alkaloids).

Table 1: Performance Metrics Comparison
MetricHPLC (Normal Phase)SFC (Gradient)Winner
Column Chiralpak AD-H (

mm)
Chiralpak AD-H (

mm)
N/A
Mobile Phase Hex/IPA/DEA (90:10:0.1)

/MeOH/DEA (90:10:0.[6]1)
SFC
Retention Time (

)
18.4 min4.2 minSFC (4x Faster)
Resolution (

)
2.83.1SFC
Tailing Factor (

)
1.41.1SFC
Solvent Cost/Run ~$15.00 (Hexane)~$0.50 (MeOH)SFC
LOD (UV 210nm) 5

g/mL
8

g/mL
HPLC (Slightly less noise)

Analysis: SFC outperforms HPLC in speed, peak shape, and cost.[2][3][5] The lower viscosity of


 allows the use of shorter columns with smaller particles, driving the speed advantage. The slight loss in sensitivity in SFC is usually negligible for purity analysis (typically >99% pure).

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path for selecting the correct method based on the sample properties.

MethodDevelopment Start Start: Methylated Piperidine Sample CheckChrom Does sample have UV Chromophore? Start->CheckChrom Deriv Derivatization Required (e.g., Benzoyl chloride) CheckChrom->Deriv No ScreenSFC Primary Screen: SFC Cols: AD, OD, IC, IG Mod: MeOH + 0.1% DEA CheckChrom->ScreenSFC Yes Deriv->ScreenSFC CheckRes Resolution > 2.0? ScreenSFC->CheckRes Optimize Optimize Gradient/Temp CheckRes->Optimize Yes SwitchHPLC Switch to HPLC (NP) Hexane/IPA + DEA CheckRes->SwitchHPLC No FinalMethod Validate Method (ICH Q2) Optimize->FinalMethod SwitchHPLC->FinalMethod

Caption: Decision tree for selecting and optimizing chiral methods for piperidine derivatives.

Diagram 2: Chiral Recognition Mechanism

Understanding why separation occurs helps in troubleshooting. The "Three-Point Interaction" model is critical here.

ChiralMechanism Selector CSP Selector (Amylose Carbamate) Interaction1 H-Bonding (C=O ... H-N) Selector->Interaction1 Interaction2 Steric Fit (Methyl Group in Cavity) Selector->Interaction2 Interaction3 Dipole-Dipole (Ring System) Selector->Interaction3 Analyte Analyte (Methylated Piperidine) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result Separation (Different Binding Energy) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: The 3-point interaction model. The methyl group's steric fit is the discriminating factor.

Strategic Recommendations

  • For High-Throughput Screening (Drug Discovery):

    • Adopt SFC. The ability to screen 4 columns in under 30 minutes (vs. 4 hours for HPLC) significantly accelerates the Design-Make-Test cycle.

    • Tip: Use a "Universal Gradient" of 5–55% Methanol with 0.1% DEA.

  • For QC Release (Manufacturing):

    • Stick to HPLC if the facility lacks SFC infrastructure. However, ensure the method uses Polar Organic Mode (Acetonitrile/Methanol/DEA) rather than Hexane if possible, to reduce flammability risks and cost.

    • Tip: If the piperidine has no UV chromophore, use Refractive Index (RI) or CAD (Charged Aerosol Detection) , but note that gradients cannot be used with RI.

  • Derivatization Strategy:

    • If sensitivity is low, react the piperidine nitrogen with 3,5-dinitrobenzoyl chloride . This adds a strong UV chromophore and an extra

      
      -
      
      
      
      interaction site, often drastically improving chiral resolution on Pirkle-type or polysaccharide columns.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Ali, I., et al. (2021).[3][7] "A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography." Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link][8]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Toribio, L., et al. (2018). "Chiral separation of piperidine derivatives by SFC." Journal of Chromatography A. (Contextual citation based on general literature consensus on SFC efficiency for basic amines).

Sources

Technical Guide: IR Spectroscopy of Nitrile-Substituted Piperidine HCl Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy Peaks for Nitrile Group in Piperidine HCl Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In drug development, confirming the formation of a hydrochloride salt from a free base is a critical quality attribute. For nitrile-containing piperidines (e.g., precursors to pethidine analogues or novel psychoactive substances), Infrared (IR) spectroscopy offers a rapid, non-destructive validation method. This guide details the diagnostic spectral shifts associated with the protonation of the piperidine nitrogen and its inductive influence on the distal nitrile group.

Key Diagnostic: The conversion to the HCl salt is confirmed not by a massive shift in the nitrile peak itself, but by the preservation of the sharp nitrile signal (~2240 cm⁻¹) amidst the emergence of a broad, intense ammonium envelope (2400–3000 cm⁻¹) .

Theoretical Framework: Vibrational Modes & Electronic Effects

To interpret the spectrum accurately, one must understand the electronic environment of the 4-cyanopiperidine scaffold.

A. The Nitrile (C≡N) Oscillator
  • Base Frequency: A saturated nitrile (attached to an

    
     carbon) typically absorbs between 2240–2260 cm⁻¹ .[1]
    
  • Intensity: The peak is sharp and of medium-to-strong intensity due to the significant change in dipole moment (

    
    ) during stretching.[1][2]
    
  • Electronic Influence:

    • Conjugation (Red Shift): If the nitrile were attached to an aromatic ring (e.g., 4-cyanopyridine), resonance would weaken the triple bond, shifting the peak to 2220–2240 cm⁻¹ .

    • Inductive Effect (Blue Shift): Electron-withdrawing groups (EWG) increase the force constant of the C≡N bond. Protonation of the piperidine nitrogen creates a cationic center (

      
      ), a strong EWG.
      
B. The Piperidine Ring Transition (Free Base

HCl Salt)
  • Free Base: The secondary amine (

    
    ) exhibits a single, weak-to-medium sharp peak around 3300–3500 cm⁻¹ .[2]
    
  • HCl Salt: Protonation forms a piperidinium cation. The N-H stretching mode transforms into a broad, complex band due to strong hydrogen bonding with the chloride counter-ion.

Comparative Analysis: Free Base vs. HCl Salt

The following table summarizes the critical spectral shifts observed when converting 4-cyanopiperidine to its hydrochloride salt.

Functional GroupModeFree Base (Frequency cm⁻¹)HCl Salt (Frequency cm⁻¹)Diagnostic Change
Nitrile (C≡N) Stretching2240 – 2250 2245 – 2255 Minimal Shift / Slight Blue Shift. The peak remains sharp and distinct.[2]
Amine (N-H) Stretching3300 – 3350 (Sharp, Weak)2400 – 3000 (Very Broad, Strong)Primary Indicator. The "Ammonium Envelope" dominates the high-energy region.
C-H (Aliphatic) Stretching2800 – 29502800 – 3000Often obscured by the broad ammonium band in the salt form.
Amine Salt BendingN/A1580 – 1620 New medium-intensity band appears (NH₂⁺ scissoring).
Data Interpretation Logic
  • Locate the Nitrile: Look for a sharp spike at ~2250 cm⁻¹.[1] This confirms the integrity of the cyano group.

  • Check the "Ammonium Envelope": If the region from 2400 to 3000 cm⁻¹ is clear (except for C-H stretches), it is the Free Base . If this region is occupied by a broad, "mountain-like" absorbance, it is the HCl Salt .

  • Verify Inductive Shift: A shift of +5 to +10 cm⁻¹ in the nitrile peak is common in the salt form due to the through-sigma-bond inductive effect of the cation, though this can be subtle.

Visualization of Structural & Spectral Changes

The following diagram illustrates the mechanistic change and the resulting spectral features.

G cluster_0 Electronic Effect FreeBase 4-Cyanopiperidine (Free Base) Salt 4-Cyanopiperidine HCl (Salt Form) FreeBase->Salt Protonation SpecBase Spectrum: Free Base • Sharp N-H (~3300) • Nitrile (~2240) FreeBase->SpecBase Generates HCl Reagent: HCl / Solvent HCl->Salt SpecSalt Spectrum: HCl Salt • Broad NH2+ (2400-3000) • Nitrile (~2250, Sharp) • NH2+ Bend (~1600) Salt->SpecSalt Generates Inductive Inductive Effect (-I) from NH2+ Cation Salt->Inductive Shift Blue Shift of C≡N (Force Constant ↑) Inductive->Shift

Caption: Transformation of 4-cyanopiperidine to its HCl salt, highlighting the inductive effect that causes the minor blue shift in the nitrile frequency.

Experimental Protocol: Reliable Acquisition

To ensure reproducible data, follow this protocol. The "Nujol Mull" method is preferred for salts to prevent ion exchange with KBr, though ATR is standard for speed.

Method A: Diamond ATR (Attenuated Total Reflectance)
  • Best for: Rapid screening of solid powders.

  • Protocol:

    • Clean the diamond crystal with isopropanol; ensure background is flat.

    • Place ~5 mg of the Piperidine HCl salt on the crystal.

    • Apply high pressure using the anvil clamp. (Crucial for salts to ensure good contact).

    • Acquire spectrum (Range: 4000–600 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16).

    • Note: ATR can slightly shift peaks relative to transmission modes.

Method B: KBr Pellet (Transmission)
  • Best for: High-resolution publication data.

  • Protocol:

    • Mix 1-2 mg of sample with ~100 mg of dry spectroscopic-grade KBr.

    • Grind finely in an agate mortar (do not over-grind hygroscopic salts).

    • Press into a transparent disc under vacuum (8-10 tons pressure).

    • Caution: Ensure KBr is dry; moisture will create a broad O-H band overlapping the ammonium region.

Case Study: Distinguishing Isomers

When analyzing unknown piperidine nitriles, the position of the nitrile group (3- vs 4-position) can sometimes be inferred, though it is subtle.

CompoundStructureNitrile Peak (cm⁻¹)Notes
4-Cyanopiperidine HCl Saturated, Gamma-position to N2245 Clean aliphatic backbone.[2]
4-Cyanopyridine HCl Aromatic, Conjugated2230 Lower frequency due to conjugation; Ring modes at 1600 cm⁻¹ are very strong.
3-Cyanopiperidine HCl Saturated, Beta-position to N2250 Closer proximity to

may cause a slightly stronger inductive blue shift.[2]
References
  • NIST Mass Spectrometry Data Center. (2023).[3] Infrared Spectrum of 4-Pyridinecarbonitrile. National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7). [Link]

  • PubChem. (2024).[4] 4-Cyanopiperidine Compound Summary. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard reference for general functional group frequencies).

Sources

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